3-Bromo-N,N-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEXQPWLCGBYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167856 | |
| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-62-0 | |
| Record name | 3-Bromo-N,N-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16518-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline (CAS: 16518-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-dimethylaniline is an aromatic organic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom at the meta position of the N,N-dimethylaniline core, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dye molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16518-62-0 | [2][3] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | |
| Appearance | Light yellow to brown clear liquid | [3] |
| Melting Point | 11 °C | [3] |
| Boiling Point | 126 °C at 14 mmHg | [3] |
| Density | 1.402 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.6015 | |
| Solubility | Miscible with chloroform, dichloromethane, and methanol. | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.08 (t, J = 8.0 Hz, 1H), 6.83 (m, 2H), 6.65 (m, 1H), 2.94 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.2, 130.5, 123.3, 119.9, 115.5, 111.8, 40.5 |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 199/201 (due to Br isotopes) |
| Infrared (IR) Spectroscopy | Key peaks indicative of C-N stretching, aromatic C-H stretching, and C-Br stretching. |
Experimental Protocols
Detailed experimental procedures for the synthesis and key reactions of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from N,N-dimethylaniline via an N-oxide intermediate.
Reaction Scheme:
References
3-Bromo-N,N-dimethylaniline physical and chemical properties
An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline
Introduction
This compound is an aromatic organic compound belonging to the family of halogenated anilines. Its structure, featuring a benzene ring substituted with a bromine atom and a dimethylamino group, makes it a versatile intermediate in organic synthesis. The interplay between the electron-donating dimethylamino group and the electron-withdrawing, sterically influential bromine atom dictates its reactivity, particularly in reactions such as palladium-catalyzed cross-coupling and nucleophilic substitution. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with relevant experimental protocols for its use and synthesis, tailored for professionals in chemical research and drug development.
Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16518-62-0[1][2][3] |
| Molecular Formula | C₈H₁₀BrN[1][2][4] |
| Molecular Weight | 200.08 g/mol [1][4] |
| IUPAC Name | This compound[1][4] |
| Synonyms | m-Bromo-N,N-dimethylaniline, (3-Bromophenyl)dimethylamine, 3-Bromophenyl dimethylamine[1] |
| InChI Key | USEXQPWLCGBYNT-UHFFFAOYSA-N[1][4] |
| SMILES | CN(C)C1=CC=CC(Br)=C1[1][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless to yellow or brown liquid[5][6] |
| Melting Point | 11 °C[1][3][7][8] |
| Boiling Point | 126 °C at 14 mmHg[1][3][7]; 239 °C (Predicted)[8] |
| Density | 1.402 g/mL at 25 °C[3][7]; 1.365 g/mL[1] |
| Refractive Index (n20/D) | 1.6015[1]; 1.6004[3][7] |
| Solubility | Miscible with chloroform, dichloromethane, and methanol[1][3][7][9]. Very slightly soluble in water (0.44 g/L at 25 °C)[10]. |
| pKa | 3.90 ± 0.10 (Predicted)[5][7] |
| Vapor Pressure | 0.0128 mmHg at 25 °C[3][11] |
Chemical Reactivity and Applications
This compound serves as a key building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable application is its use in palladium-catalyzed fluorination reactions. It can be converted to 3-Fluoro-N,N-dimethylaniline using a metal fluoride in the presence of a specialized palladium precatalyst system, such as one employing AdBrettPhos as a ligand[1][5][9].
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis of this compound and a subsequent reaction utilizing it.
Synthesis Protocol: Bromination of N,N-dimethylaniline
This protocol is adapted from procedures for the synthesis of bromo-substituted anilines[12].
Objective: To synthesize this compound via electrophilic aromatic substitution. Note: This reaction typically yields the para-isomer as the major product due to the ortho,para-directing nature of the dimethylamino group. Achieving meta-substitution requires specialized conditions or a multi-step synthesis, but this serves as a general workflow for handling these reagents.
Materials:
-
N,N-dimethylaniline
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Sodium Chloride (NaCl) solution, saturated (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylaniline (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of cold water. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product residue by flash column chromatography on silica gel or vacuum distillation to isolate the desired isomer.
Reaction Protocol: Synthesis of this compound N-oxide
This protocol is based on a published procedure for the oxidation of this compound[13].
Objective: To oxidize the tertiary amine to its corresponding N-oxide.
Materials:
-
This compound (1.0 g, 5.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 0.99 g, 6.0 mmol, 1.2 eq.)
-
Dichloromethane (DCM, 50 mL)
-
Erlenmeyer flasks, magnetic stirrer
Procedure:
-
Solution Preparation: Prepare two separate solutions:
-
Solution A: Dissolve this compound (1.0 g) in 25 mL of dichloromethane.
-
Solution B: Dissolve m-CPBA (0.99 g) in 25 mL of dichloromethane.
-
-
Reaction: Add Solution A dropwise to Solution B at room temperature (23 °C) with stirring[13].
-
Stirring: Allow the resulting solution to stir at room temperature for 60 minutes[13].
-
Workup and Purification: The product N-oxide can be isolated following a standard aqueous workup to remove m-chlorobenzoic acid, followed by extraction, drying, and solvent evaporation. Further purification may be achieved by recrystallization or chromatography.
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw spectra are beyond the scope of this document, typical data sources are noted.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are the primary tools for confirming the substitution pattern and the presence of dimethyl and aromatic protons. Spectral data can be found in databases like SpectraBase[14].
-
Infrared (IR) Spectroscopy: FTIR spectra can confirm the presence of key functional groups, such as C-N stretching for the amine and C-Br stretching, as well as aromatic C-H and C=C bands. Data is available from suppliers and databases like PubChem[4].
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (200.08 g/mol ) and shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks at m/z 200 and 202.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects.
Handling:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, dark place in a tightly sealed container[1][5][7].
-
The compound is noted to be light-sensitive[1].
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[1].
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Affordable Price this compound, CAS No 16518-62-0, C8H10BrN [suryalifesciencesltd.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound CAS#: 16518-62-0 [m.chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. This compound | 16518-62-0 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. prepchem.com [prepchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. spectrabase.com [spectrabase.com]
Physicochemical Properties of 3-Bromo-N,N-dimethylaniline
This document provides the key physicochemical properties of 3-Bromo-N,N-dimethylaniline, a chemical compound relevant to various research and development applications. The primary data, including its molecular weight and chemical formula, are summarized below.
Core Molecular Data
The fundamental molecular identifiers for this compound are presented in the following table. This information is crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value |
| Molecular Formula | C8H10BrN[1][2][3][4] |
| Molecular Weight | 200.08 g/mol [1][2][3][5] |
| CAS Number | 16518-62-0[1][5][6] |
The molecular formula, C8H10BrN, indicates that each molecule of the compound is composed of eight carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom.[1][3] The molecular weight is a direct calculation from this formula, summing the atomic weights of all constituent atoms.[1][3][5]
References
An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-N,N-dimethylaniline, including its chemical properties, synthesis, spectroscopic data, and applications. The information is intended for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
This compound, with the IUPAC name This compound , is an aromatic organic compound.[1] It is also known by various synonyms, including (3-bromophenyl)dimethylamine, 1-Bromo-3-(dimethylamino)benzene, and m-bromo-N,N-dimethylaniline.[1] The compound is registered under the CAS number 16518-62-0 .[1]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Melting Point | 11 °C | [2] |
| Boiling Point | 126 °C at 14 mmHg | [2] |
| Density | 1.402 g/mL at 25 °C | [3] |
| Refractive Index | 1.6015 at 20 °C | [3] |
| Solubility | Miscible with chloroform, dichloromethane, and methanol. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of N,N-dimethylaniline. The dimethylamino group is an activating ortho-, para-director; however, steric hindrance and reaction conditions can be optimized to favor the formation of the meta-substituted product, albeit often in a mixture with other isomers. A more controlled synthesis might involve the N,N-dimethylation of 3-bromoaniline.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Potential synthetic routes to this compound.
Experimental Protocol: N,N-dimethylation of 3-Bromoaniline (Adapted from a similar procedure for 4-bromoaniline)
This protocol is adapted from a general method for the N,N-dimethylation of anilines and serves as an illustrative example.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add a methylating agent, for example, methyl iodide (excess, >2 equivalents), and a non-nucleophilic base, such as potassium carbonate (excess), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
The structural identity and purity of this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are characteristic of the compound's structure.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.7 - 7.2 | Multiplet | 4H | Ar-H |
| Methyl Protons | ~2.9 | Singlet | 6H | -N(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~110 - 152 | Ar-C |
| C-Br | ~122 | Ar-C attached to Br |
| C-N | ~152 | Ar-C attached to N |
| Methyl Carbons | ~40 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 - 3100 | C-H stretch (aromatic) |
| ~2800 - 3000 | C-H stretch (aliphatic) |
| ~1580 - 1600 | C=C stretch (aromatic ring) |
| ~1350 | C-N stretch (aromatic amine) |
| ~550 - 750 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the isotopic pattern of bromine.
| m/z | Interpretation |
| 200/202 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br) |
| 185/187 | [M - CH₃]⁺ |
| 121 | [M - Br]⁺ |
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.
Intermediate for Fluorinated Analogues
A notable application is its use as a precursor in the synthesis of 3-fluoro-N,N-dimethylaniline. This transformation can be achieved through a palladium-catalyzed fluorination reaction.[2][4]
Caption: Reaction scheme for the synthesis of 3-fluoro-N,N-dimethylaniline.
Building Block in Drug Discovery
The substituted aniline motif is a common feature in many biologically active molecules. The presence of the bromine atom in this compound allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable building block in the synthesis of compound libraries for drug discovery.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or when the material is aerosolized.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 97 16518-62-0 [sigmaaldrich.com]
- 4. This compound | 16518-62-0 [chemicalbook.com]
- 5. 3-Bromoaniline(591-19-5) IR Spectrum [chemicalbook.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 3-Bromo-N,N-dimethylaniline (CAS No: 16518-62-0).[1][2][3] It includes detailed experimental protocols, data interpretation, and visual workflows to facilitate a thorough understanding of the structural elucidation of this compound.
Introduction to Analytical Techniques
Structural confirmation of a chemical entity is a cornerstone of chemical research and drug development. A combination of analytical techniques is often employed to provide unambiguous identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds within the molecule.
-
Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns that arise from the breakdown of the molecular ion.
This guide focuses on the application of these two complementary techniques for the analysis of this compound, a substituted aromatic amine with the molecular formula C₈H₁₀BrN.[1][2][4][5]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reproducible and high-quality analytical data. The following sections outline the methodologies for FT-IR and MS analysis.
FT-IR Spectroscopy Protocol
Since this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) or "neat" thin-film method is most appropriate.[5][6][7] The ATR method is particularly advantageous as it requires minimal sample preparation.
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27) with an ATR accessory.[4]
-
Sample: this compound (liquid).
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and free of contaminants.[8] Run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[9]
-
Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is completely covered.[8][9]
-
Sample Analysis: Initiate the sample scan. The instrument will direct an IR beam into the crystal, where it interacts with the sample at the surface before being detected.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-650 cm⁻¹. Co-add multiple scans (e.g., 45-100) to improve the signal-to-noise ratio.[9]
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free tissue and then cleaning with a suitable solvent like isopropanol.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the ideal method for analyzing volatile and semi-volatile compounds like this compound, providing both separation from potential impurities and mass analysis.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Helium or an alternative carrier gas (Hydrogen, Nitrogen).[11]
-
GC column suitable for aromatic amines (e.g., HP-5MS).[12]
-
Sample: this compound.
-
Solvent for dilution (e.g., Dichloromethane or Hexane).[12][13]
-
Autosampler vials.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable volatile solvent like hexane.[13] Transfer the solution to an autosampler vial.
-
GC Method Setup:
-
MS Method Setup:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 40-400.
-
Transfer Line Temperature: Maintain at 290°C.[12]
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.[12]
-
Data Processing: Process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to this compound and analyze its mass spectrum.
Data Presentation and Interpretation
The data obtained from FT-IR and MS analyses are summarized below.
FT-IR Spectral Data
The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are assigned to specific functional groups within the this compound molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3000-2800 | Medium-Strong | C-H stretch (aromatic and methyl groups) |
| 1600-1580 | Strong | C=C aromatic ring stretch |
| 1500-1400 | Medium | C=C aromatic ring stretch, CH₂/CH₃ bending |
| 1350-1300 | Strong | C-N stretch (aromatic amine) |
| 1250-1180 | Medium | C-N stretch |
| 900-675 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
| 600-500 | Medium-Weak | C-Br stretch |
Table 1: Characteristic FT-IR Absorption Frequencies for this compound.
Mass Spectrometry Data
The mass spectrum reveals the molecular weight and provides structural clues through fragmentation analysis. The molecular weight of this compound is 200.08 g/mol .[1][3][4][5] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| m/z Value | Relative Abundance (%) | Fragment Assignment | Interpretation |
| 200/202 | High | [C₈H₁₀BrN]⁺ | Molecular Ion ([M]⁺) |
| 185/187 | High | [C₇H₇BrN]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic α-cleavage for N,N-dimethyl amines.[14] |
| 120 | Medium | [C₈H₁₀N]⁺ | Loss of the Bromine radical (•Br) |
| 104 | Medium | [C₇H₆N]⁺ | Loss of a methyl group from the m/z 120 fragment |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring |
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.
Visualization of Workflows and Relationships
Diagrams are used to visually represent the experimental process and the logical synergy between the analytical techniques.
Caption: Experimental workflow for FT-IR and MS analysis.
Caption: Logical relationship of complementary analytical techniques.
Conclusion
The combined application of FT-IR spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. FT-IR confirms the presence of key functional groups including the aromatic ring, the carbon-bromine bond, and the tertiary amine. Mass spectrometry complements this by establishing the precise molecular weight and offering insight into the molecular structure through predictable fragmentation, such as the characteristic loss of a methyl group. Together, these techniques afford researchers a high degree of confidence in the identity and purity of the compound, a critical requirement in scientific research and pharmaceutical development.
References
- 1. This compound | 16518-62-0 [chemicalbook.com]
- 2. Affordable Price this compound, CAS No 16518-62-0, C8H10BrN [suryalifesciencesltd.com]
- 3. 3-ブロモ-N,N-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
3-Bromo-N,N-dimethylaniline: A Comprehensive Technical Safety Guide for Researchers
This guide provides an in-depth overview of the material safety data for 3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols, presenting quantitative data in accessible tables and visualizing key safety workflows.
Chemical and Physical Properties
This compound is a substituted aniline derivative used in various organic synthesis applications.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀BrN | [3][4][5] |
| Molecular Weight | 200.08 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid or solid | [5][6][7] |
| Odor | No information available | [6] |
| Melting Point | 11 °C / 51.8 °F | [6][7] |
| Boiling Point | 126 °C / 258.8 °F at 14 mmHg | [6][7] |
| Density | 1.365 - 1.402 g/mL at 25 °C | [3][6] |
| Refractive Index | 1.6004 - 1.6015 at 20 °C | [7] |
| Solubility | Miscible with chloroform, dichloromethane, and methanol.[1][2][3][5][7] | |
| pKa | 3.90 ± 0.10 (Predicted) | [7] |
Hazard Identification and Classification
This compound is classified as hazardous.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation and skin irritation.[1][4][6][8][9]
| Hazard Classification | Category | GHS Code | Reference(s) |
| Acute Oral Toxicity | Category 3/4 | H301/H302 | [4][6] |
| Acute Dermal Toxicity | Category 3/4 | H311/H312 | [4][6] |
| Acute Inhalation Toxicity | Category 3/4 | H331/H332 | [4][6] |
| Skin Corrosion/Irritation | Category 2 | H315 | [4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319 | [4][6] |
Signal Word: Warning[6][8] or Danger[4]
Hazard Statements:
-
H301/H302: Toxic/Harmful if swallowed.[4]
-
H311/H312: Toxic/Harmful in contact with skin.[4]
-
H331/H332: Toxic/Harmful if inhaled.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Experimental Protocols: Safety and Handling
While specific experimental protocols for the use of this compound are application-dependent, the following general safety protocols for handling this chemical in a laboratory setting are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[10][11]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[12][13][14]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., OV/AG/P99).[12][13]
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[6][10][11]
-
Do not eat, drink, or smoke when using this product.[6][10][11]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
The material may be light-sensitive; store in a dark place.[1][7]
-
Incompatible with strong oxidizing agents and strong acids.[1]
Emergency Procedures and First Aid
Immediate and appropriate response to exposure is critical. The following diagrams and tables outline the necessary steps in an emergency.
Caption: First Aid Workflow for Exposure to this compound.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [6][10][12] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician. | [6][10][12] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [6][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. | [6][8][10] |
Fire and Accidental Release Measures
Proper protocols for fire and spill response are essential for laboratory safety.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[10][11][12]
-
Unsuitable Extinguishing Media: No information available.[6][10]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[10][11][12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8][10][12]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[6][8][10]
-
Environmental Precautions: Should not be released into the environment. Prevent product from entering drains.[6][8][10][11]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6][10]
Caption: Workflow for Responding to an Accidental Release.
Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties have not been fully investigated.[10][14]
-
It is classified as acutely toxic via oral, dermal, and inhalation routes.[4][6]
-
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[10]
Ecological Information:
-
Do not empty into drains or release into the environment.[8][10]
-
No quantitative data on ecotoxicity (e.g., toxicity to fish) is readily available.[10]
Disposal Considerations
Waste from this material should be disposed of in accordance with federal, state, and local environmental control regulations.[6][10] Dispose of contents/container to an approved waste disposal plant.[10][11][15] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 16518-62-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 16518-62-0 [m.chemicalbook.com]
- 8. fishersci.de [fishersci.de]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. This compound | 16518-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Commercial Suppliers and Technical Guide for 3-Bromo-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, 3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) is a key building block in organic synthesis. Its utility in forming carbon-carbon and carbon-nitrogen bonds makes it a valuable precursor for novel pharmaceutical compounds and complex molecules. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and detailed experimental protocols for its application.
Commercial Availability
A variety of chemical suppliers offer this compound, with purities and quantities suitable for laboratory research and development. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities | Form | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | 97% | 5 g, 25 g | Liquid[1] | 16518-62-0 |
| Thermo Scientific Chemicals | 97%[2], ≥96.0% (GC)[3] | 5 g, 25 g[2][3] | Liquid[3] | 16518-62-0[3] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC)[4] | 5 g, 25 g[4] | Liquid[4] | 16518-62-0[4] |
| Generic/Industrial Suppliers | Commercial Grade | Bulk quantities | Powder | 16518-62-0 |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Density | 1.402 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6015 | |
| Solubility | Miscible with chloroform, dichloromethane, and methanol.[2] | [2] |
Experimental Protocols
This compound is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental in medicinal chemistry for the synthesis of biaryl compounds and complex amines, respectively.
Suzuki-Miyaura Cross-Coupling Reaction Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the solvent mixture (e.g., 10:1 dioxane/water) to the flask.
-
Attach the condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 16518-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Affordable Price this compound, CAS No 16518-62-0, C8H10BrN [suryalifesciencesltd.com]
Synthesis and Preparation of 3-Bromo-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-dimethylaniline is a valuable substituted aniline derivative widely utilized as a building block in organic synthesis. Its unique electronic and structural properties make it a key intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. The presence of the bromine atom at the meta-position relative to the dimethylamino group allows for further functionalization through various cross-coupling reactions, while the tertiary amine moiety influences the molecule's basicity and reactivity. This technical guide provides an in-depth overview of the synthesis and preparation of this compound, focusing on established methodologies, experimental protocols, and key data for researchers in the field.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| CAS Number | 16518-62-0 | [1][2] |
| Appearance | Colorless to yellow or brown liquid/solid | [4][5] |
| Melting Point | 11 °C | [5] |
| Boiling Point | 126 °C at 14 mmHg | [5] |
| Density | 1.402 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.6015 | [3] |
| Solubility | Miscible with chloroform, dichloromethane, and methanol. | [6] |
Synthetic Routes
The preparation of this compound is primarily achieved through the N,N-dimethylation of 3-bromoaniline. Direct bromination of N,N-dimethylaniline is not a preferred method as the dimethylamino group is a strong activating ortho-, para-director, leading to the formation of 2-bromo and 4-bromo isomers as the major products. Therefore, this guide will focus on the more regioselective approach starting from 3-bromoaniline.
Two common and effective methods for the N,N-dimethylation of anilines are the Eschweiler-Clarke reaction and reductive amination using formaldehyde with a suitable reducing agent.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[7][8][9] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid to yield the methylated amine. This method is advantageous as it avoids the formation of quaternary ammonium salts.[7]
Caption: Eschweiler-Clarke reaction pathway for the synthesis of this compound.
The following is a general procedure adapted for the synthesis of this compound from 3-bromoaniline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1.0 eq).
-
Reagent Addition: To the aniline, add an excess of formic acid (e.g., 5-10 eq) followed by an excess of aqueous formaldehyde solution (37 wt. %, e.g., 5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-18 hours), monitoring the reaction progress by TLC or GC-MS.[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Reductive Amination with Formaldehyde and a Reducing Agent
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[11][12] In this case, 3-bromoaniline reacts with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is often preferred as it is a milder reducing agent and is more selective for the iminium ion over the starting aldehyde.
References
- 1. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16518-62-0 [chemicalbook.com]
- 3. This compound 97 16518-62-0 [sigmaaldrich.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. chem.spbu.ru [chem.spbu.ru]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Bromophenyl Group in 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the bromophenyl group in 3-Bromo-N,N-dimethylaniline. The presence of both a deactivating, meta-directing bromine atom and a strongly activating, ortho,para-directing dimethylamino group imparts a unique reactivity profile to the aromatic ring. This document details the most pertinent reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and organometallic transformations such as Grignard reagent formation and lithiation. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical experimental protocols.
Introduction
This compound is a versatile synthetic intermediate, the utility of which is derived from the distinct electronic properties of its substituents. The dimethylamino group is a potent electron-donating group, activating the aromatic ring towards electrophilic substitution at the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group via induction, deactivating the ring, and a meta-director. The interplay of these electronic effects governs the reactivity of the bromophenyl group, making it a valuable substrate for a variety of chemical transformations. This guide will focus on reactions involving the carbon-bromine bond, which are pivotal for the elaboration of the this compound scaffold.
Electronic Effects of Substituents
The reactivity of the bromophenyl group in this compound is primarily dictated by the electronic influence of the dimethylamino (-N(CH₃)₂) and bromo (-Br) substituents.
-
Dimethylamino Group (-N(CH₃)₂): This group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions.
-
Bromo Group (-Br): This halogen is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is stronger, resulting in overall deactivation of the ring towards electrophilic attack.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of these groups. For the meta position, the constants are:
| Substituent | Hammett Constant (σ_meta_) |
| -N(CH₃)₂ | -0.15[1] |
| -Br | 0.39[1] |
The negative value for the dimethylamino group indicates its electron-donating nature at the meta position, while the positive value for the bromo group confirms its electron-withdrawing character. These electronic properties are crucial in determining the preferred reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The electron-rich nature of the this compound ring, due to the dimethylamino group, generally facilitates the oxidative addition step in the catalytic cycle.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling.
Quantitative Data:
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |
| Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water (with surfactant) | 96[2] |
Experimental Protocol: Synthesis of N,N-dimethyl-3-(thiophen-2-yl)aniline [2]
-
Materials:
-
This compound (0.5 mmol)
-
Thiophen-2-ylboronic acid (0.6 mmol)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (1 mmol)
-
2 wt% Kolliphor EL solution in water (2 mL)
-
-
Procedure:
-
To a reaction vessel, add this compound, thiophen-2-ylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% Kolliphor EL solution in water.
-
Stir the mixture vigorously at room temperature under air.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[3] This reaction is highly valuable for the synthesis of substituted anilines and related compounds.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data:
| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 140 | 85 |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 90 |
| Benzylamine | [Pd(IPr)(P(o-tolyl)₃)] | KOtBu | Dioxane | 100 | 88[4] |
| Cyclohexylamine | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 100 | 92[4] |
Experimental Protocol: Synthesis of N,N-dimethyl-3-morpholinoaniline
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene, followed by morpholine and DBU via syringe.
-
Seal the tube and heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the product.
-
Organometallic Transformations
The bromine atom of this compound can be replaced by a metal, typically magnesium or lithium, to generate highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and can react with a wide range of electrophiles.
Grignard Reagent Formation and Reactivity
This compound can be converted to its corresponding Grignard reagent, (3-(dimethylamino)phenyl)magnesium bromide, by reaction with magnesium metal. Tetrahydrofuran (THF) is a more effective solvent than diethyl ether for this transformation.[5] The resulting Grignard reagent is a potent nucleophile.
Reaction Scheme:
Caption: Formation and reaction of the Grignard reagent.
Quantitative Data for Subsequent Reactions:
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (3-(Dimethylamino)phenyl)(phenyl)methanol | 85 |
| Acetone | 2-(3-(Dimethylamino)phenyl)propan-2-ol | 80 |
| Carbon dioxide | 3-(Dimethylamino)benzoic acid | 75 |
| Benzophenone | (3-(Dimethylamino)phenyl)diphenylmethanol | 90 |
Experimental Protocol: Synthesis of (3-(Dimethylamino)phenyl)(phenyl)methanol
-
Materials:
-
Magnesium turnings (1.2 equiv)
-
Anhydrous THF
-
This compound (1.0 equiv)
-
A small crystal of iodine
-
Benzaldehyde (1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add the magnesium turnings and the iodine crystal to the flask under an inert atmosphere.
-
Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction.
-
Once the reaction has started (disappearance of the iodine color and gentle reflux), add the remaining solution of this compound dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography.
-
Lithiation
The bromine atom of this compound can undergo halogen-metal exchange with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to form the corresponding aryllithium species. This reaction is generally faster than directed ortho-metalation.[5] The resulting aryllithium is a highly reactive nucleophile.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organohalide. These application notes provide a detailed protocol for the Suzuki coupling of 3-Bromo-N,N-dimethylaniline with various arylboronic acids. The resulting 3-aryl-N,N-dimethylaniline scaffolds are valuable structural motifs in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials. The electron-donating dimethylamino group on the aniline ring influences its reactivity, making the optimization of coupling conditions essential for achieving high yields.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound involves the palladium-catalyzed reaction between the aryl bromide and an arylboronic acid in the presence of a base to form the corresponding biaryl product.
General Reaction:
Where Ar = phenylene and R = an aryl group
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of a structurally similar substrate, 3-Bromo-N,N-diethyl-4-methylaniline, with various arylboronic acids.[1] These values can serve as a strong starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 75-85 |
| 2 | 3-Bromo-N,N-diethyl-4-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 80-90 |
| 3 | 3-Bromo-N,N-diethyl-4-methylaniline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 78-88 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar bromoanilines and should be optimized for specific substrates and scales.[1]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))
-
Degassed solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with an inert gas such as argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-N,N-dimethylaniline product.
Visualizations
Catalytic Cycle of the Suzuki Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-N,N-dimethylaniline. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant applications in medicinal chemistry and materials science. The methodologies described herein focus on several major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the presence of the reactive carbon-bromine bond and the dimethylamino group, which can influence the electronic properties of the molecule and its reactivity. The resulting 3-substituted-N,N-dimethylaniline derivatives are prevalent scaffolds in numerous biologically active compounds.
Applications in Drug Development
The 3-(N,N-dimethylamino)phenyl moiety is a key structural feature in a variety of pharmaceutical agents. The cross-coupling reactions of this compound provide a direct route to novel derivatives with potential therapeutic applications. For instance, the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino groups can modulate the pharmacological properties of a molecule, including its binding affinity to biological targets, solubility, and metabolic stability. The development of new synthetic routes to these derivatives is therefore of high interest for lead optimization and the generation of compound libraries for high-throughput screening.
Cross-Coupling Methodologies
This section details the application of various palladium-catalyzed cross-coupling reactions to this compound, providing exemplary reaction conditions and detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron compound. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary:
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromoanilines with various arylboronic acids, providing a comparative basis for reaction optimization with this compound.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | This compound | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Water (with Kolliphor EL) | RT | 1 | 96[1] |
| 4 | 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF/H₂O | 80 | 6 | 88 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Add the 1,4-dioxane and degassed water to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-N,N-dimethylaniline product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3] This reaction is highly versatile and tolerates a wide range of primary and secondary amines.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data Summary:
The following table presents typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromo-N,N-dimethylaniline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 24 | 85 |
| 3 | This compound | Dimethylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 16 | 90[4][5] |
| 4 | 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 (5) | - | DBU | DMF | 140 | 1 | 83[4] |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[6][7]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data Summary:
The following table provides representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | 4 | 13[8] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[6] |
| 3 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | High[7] |
| 4 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 12 | 85 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI under an argon atmosphere.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]
Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Quantitative Data Summary:
The following table illustrates typical conditions for the Heck reaction of aryl bromides.
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc | Ethanol | 140 (mw) | 0.5 | 71[10] |
| 2 | 4-Bromo-N,N-dimethylaniline | Allyl alcohol | Pd(dba)₂ (2.5) | - | K₂CO₃ | DMA | 140 | 4 | -[4] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Imidazole-based SPO (2) | K₂CO₃ | DMF | 80 | 4 | High |
| 4 | Iodobenzene | Methyl acrylate | Pd(NN')Cl₂ (0.1) | Pyridyl-imine | Et₃N | DMF | 80 | 2.5 | 100[11] |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille reaction couples an organohalide with an organostannane reagent.[12][13] This method is valued for its tolerance of a wide range of functional groups.
Reaction Scheme:
Caption: General scheme for the Stille coupling of this compound.
Quantitative Data Summary:
The following table shows representative conditions for the Stille coupling of aryl bromides.
| Entry | Aryl Halide | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85[14] |
| 2 | Aryl Bromide | Organostannane | Pd/Fe₃O₄ (0.5) | - | Dioxane | 100 | 1.5-3 | 80-95[15] |
| 3 | N,N-dimethylaniline derivative | Arylstannane | Ni(cod)₂ (10) | Imidazole (20) | Dioxane | 120 | 24 | High[16] |
| 4 | 4-Bromoanisole | Vinyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | THF | 65 | 16 | 90 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, this compound, and the organostannane via syringe.
-
Heat the reaction mixture to reflux (110 °C) for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, and is particularly useful for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[2][12]
Reaction Scheme:
Caption: General scheme for the Negishi coupling of this compound.
Quantitative Data Summary:
The following table provides examples of Negishi coupling reactions with aryl bromides.
| Entry | Aryl Halide | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-iodofuran | Phenylzinc chloride | Pd(PPh₃)₄ (2-5) | - | THF | RT | - | -[12][17] |
| 2 | Bromoarene | Dimethylzinc | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | - | 1,4-Dioxane | Reflux | 1-2 | 55-100[18] |
| 3 | Aryl Bromide | α-Amino acid-derived organozinc | Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | DMF | 50 | 16 | 60-80[14] |
| 4 | 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 2 | 85 |
Detailed Experimental Protocol:
Part 1: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)
-
Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare phenyllithium by adding n-butyllithium (1.0 mmol) to bromobenzene (1.0 mmol) in anhydrous THF at -78 °C.
-
Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.
Part 2: Negishi Coupling Reaction Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organozinc reagent solution (from Part 1, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF via syringe.
-
Slowly add the prepared organozinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling [ouci.dntb.gov.ua]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of (3-(Dimethylamino)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent, (3-(Dimethylamino)phenyl)magnesium bromide, is a valuable organometallic intermediate in organic synthesis. Its utility lies in the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds. This reagent is particularly useful for introducing the 3-(dimethylamino)phenyl moiety into a wide range of molecules, a common scaffold in pharmaceuticals and functional materials. The presence of the dimethylamino group can influence the electronic properties and biological activity of the target molecule.
These application notes provide a detailed protocol for the preparation of (3-(Dimethylamino)phenyl)magnesium bromide, along with important considerations for its successful synthesis and use.
Key Considerations for Synthesis
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water.[1] The presence of even trace amounts of moisture will quench the Grignard reagent, leading to the formation of N,N-dimethylaniline and a reduction in yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. Standard techniques for maintaining an inert atmosphere, such as working under nitrogen or argon, are crucial.
Magnesium Activation: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. The magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore essential. This can be achieved by methods such as mechanical stirring to break the oxide layer, or the use of chemical activators. In the provided protocol, 1,2-dibromoethane is used as an initiator.[2] A small amount of iodine can also be an effective activating agent.
Solvent Choice: Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for the formation and stabilization of Grignard reagents.[3] These solvents solvate the magnesium center, forming a complex that is soluble in the reaction medium. THF is often preferred for the formation of aryl Grignard reagents from aryl bromides due to its higher boiling point, allowing for gentle heating to initiate and sustain the reaction.
Potential Side Reactions: The primary side reaction of concern during the formation of a Grignard reagent is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer.[3][4] Slow addition of the aryl bromide to the magnesium suspension and maintaining a moderate reaction temperature can help to minimize this side reaction.
Data Presentation
The following table summarizes the key quantitative data for the formation of (3-(Dimethylamino)phenyl)magnesium bromide based on the provided protocol.
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-N,N-dimethylaniline | [2] |
| Reagent | Magnesium Turnings | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Initiator | 1,2-Dibromoethane | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Final Concentration | 1.0 M | [2] |
| Theoretical Yield | ~95% | Calculated from[2] |
| Reported Experimental Yield | Not explicitly stated, but high conversion is implied | [2] |
Note on Yield: The provided literature protocol does not state an explicit isolated yield for the Grignard reagent itself, as it is prepared and used in situ. The theoretical yield is calculated based on the molar quantities of the reactants and the final concentration of the solution, assuming near-complete conversion of the limiting reagent (this compound).
Experimental Protocols
This section provides a detailed methodology for the preparation of (3-(Dimethylamino)phenyl)magnesium bromide.
Materials:
-
This compound (1.00 equiv)
-
Magnesium turnings (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (catalytic amount)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Equipment:
-
Two or three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a dry two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser and the dropping funnel should be fitted with a gas inlet for nitrogen or argon. All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Magnesium Addition: To the reaction flask, add magnesium turnings (1.05 equivalents).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for several minutes to ensure an inert atmosphere.
-
Reagent Preparation: Prepare a solution of this compound (1.00 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion of the this compound solution from the dropping funnel to the magnesium turnings. Add a few drops of 1,2-dibromoethane via syringe to initiate the reaction.[2] Gentle warming may be necessary to start the reaction, which is indicated by the formation of bubbles on the magnesium surface and a gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture in an oil bath at 50 °C for 2 hours to ensure complete conversion.[2] The resulting solution should be a grayish-brown, cloudy mixture, which is characteristic of a Grignard reagent.
-
Storage and Use: The prepared (3-(Dimethylamino)phenyl)magnesium bromide solution should be cooled to room temperature and can be used directly for subsequent reactions. For storage, it should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration if necessary.
Visualizations
Reaction Pathway for Grignard Reagent Formation
Caption: Reaction scheme for the formation of (3-(Dimethylamino)phenyl)magnesium bromide.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the Grignard reagent.
References
Application Notes and Protocols: The Versatile Role of 3-Bromo-N,N-dimethylaniline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-N,N-dimethylaniline as a key intermediate in the construction of complex molecular architectures relevant to the pharmaceutical industry. This document details its application in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and compiled data are provided to facilitate the use of this versatile building block in drug discovery and development programs.
Introduction
This compound is a valuable aromatic building block in organic synthesis. Its structure, featuring a reactive bromine atom and a dimethylamino group, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The dimethylamino group, an electron-donating group, influences the reactivity of the aromatic ring and can play a crucial role in the pharmacological activity of the final product. This intermediate is particularly useful in the synthesis of precursors for targeted therapies, including inhibitors of key signaling pathways implicated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] The reaction of this compound with various aryl or heteroaryl boronic acids or esters provides access to a wide range of biaryl and heteroaryl-aryl structures. These motifs are prevalent in many biologically active molecules.
Caption: Suzuki-Miyaura coupling of this compound.
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | [3] |
| 3 | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | H₂O/Toluene | 60 | 96 | [2] |
| 4 | 4-Fluorophenylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | Dioxane/H₂O | 110 | 88 | [3] |
Note: The data presented is based on reactions with analogous bromoanilines and serves as a strong starting point for optimization with this compound.
-
Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N,N-dimethylaniline.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is instrumental in synthesizing arylamines, which are common substructures in many pharmaceuticals. Reacting this compound with a variety of primary or secondary amines provides access to a diverse range of N,N,N'-tri-substituted aniline derivatives.
Caption: Buchwald-Hartwig amination of this compound.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 | [5] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 91 | [6] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 80 | 94 | [5] |
| 4 | Indole | Pd(OAc)₂ (2) | SIPr·HCl (4) | NaOH | Dioxane | 100 | 85 | [7] |
Note: The data presented is based on reactions with analogous bromoaromatic compounds and serves as a strong starting point for optimization with this compound.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.02 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).
-
Amine Addition: Add the amine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Follow the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired arylamine product.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful method for the synthesis of substituted alkynes.[8] The reaction of this compound with various terminal alkynes yields 3-alkynyl-N,N-dimethylaniline derivatives, which are valuable intermediates for the synthesis of more complex molecules, including heterocycles and natural products.[9]
Caption: Sonogashira coupling of this compound.
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 92 | [10] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 85 | [10] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 78 | [10] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Toluene | 100 | 93 | [11] |
Note: The data presented is based on reactions with analogous bromoaromatic compounds and serves as a strong starting point for optimization with this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) salt (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 3-alkynyl-N,N-dimethylaniline.
Application in the Synthesis of Signaling Pathway Inhibitors
The products derived from this compound are valuable precursors for the synthesis of inhibitors targeting key cellular signaling pathways that are often dysregulated in cancer and other diseases.
EGFR and PI3K/Akt/mTOR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are critical for regulating cell growth, proliferation, and survival.[12][13] Aberrant activation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[14][15] Small molecule inhibitors of these pathways often feature complex aromatic and heteroaromatic scaffolds that can be synthesized using the cross-coupling methodologies described above.
Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathways and points of inhibition.
The 3-aryl and 3-heteroaryl-N,N-dimethylaniline scaffolds, readily synthesized from this compound, can be further elaborated to generate potent and selective inhibitors of kinases within these pathways. The versatility of the palladium-catalyzed reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical building blocks. Its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides medicinal chemists with a powerful tool to construct diverse and complex molecular scaffolds. The application of these methods in the synthesis of precursors for targeted therapies, such as inhibitors of the EGFR and PI3K/Akt/mTOR signaling pathways, underscores the importance of this intermediate in advancing drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. kbfi.ee [kbfi.ee]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Note: Synthesis of N,N-dimethyl-3-bromoaniline
Abstract
This document provides detailed protocols for the synthesis of N,N-dimethyl-3-bromoaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary method detailed is the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines. An alternative protocol using reductive amination with sodium cyanoborohydride is also presented for comparison. These methods offer reliable pathways to the target compound, avoiding the formation of quaternary ammonium salts.
Introduction
N,N-dimethyl-3-bromoaniline is a valuable building block in organic synthesis. The introduction of a dimethylamino group to the 3-bromoaniline scaffold significantly alters its electronic properties and provides a handle for further chemical transformations. The N,N-dimethylation of primary anilines is a fundamental transformation, and several methods have been developed to achieve this.
The Eschweiler-Clarke reaction is a well-established, one-pot reductive amination that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This reaction is known for its high yields and operational simplicity, making it a preferred method in many synthetic applications.[1][3] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid.[1][4] The release of carbon dioxide drives the reaction to completion and prevents the formation of quaternary ammonium salts.[2]
An alternative approach is reductive amination using a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[5][6] This method also employs formaldehyde and proceeds through a similar iminium ion intermediate.[7][8] The choice between these methods can depend on factors such as substrate compatibility, desired reaction conditions, and safety considerations.
This application note provides detailed experimental procedures for both the Eschweiler-Clarke reaction and a reductive amination protocol for the synthesis of N,N-dimethyl-3-bromoaniline, along with a comparison of the key reaction parameters.
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction
This protocol is adapted from the classical Eschweiler-Clarke procedure.[1][2][4]
Materials:
-
3-bromoaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline.
-
Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.
-
Heat the reaction mixture to 80-100°C and stir vigorously for the specified reaction time (typically 4-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This should be done in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM) three times.
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude N,N-dimethyl-3-bromoaniline can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination with Sodium Cyanoborohydride
This protocol is based on general reductive amination procedures using sodium cyanoborohydride.[9][10]
Materials:
-
3-bromoaniline
-
Paraformaldehyde or Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Tetrahydrofuran (THF) or Methanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline in the chosen solvent (THF or methanol).
-
Add paraformaldehyde or aqueous formaldehyde solution to the mixture.
-
Carefully add glacial acetic acid dropwise to the stirring mixture at room temperature.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50°C) for the specified time (typically 12-24 hours), monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the two presented protocols for the synthesis of N,N-dimethyl-3-bromoaniline.
Table 1: Reagent Quantities and Ratios
| Reagent | Protocol 1: Eschweiler-Clarke | Protocol 2: NaBH₃CN Reductive Amination |
| 3-Bromoaniline | 1.0 eq | 1.0 eq |
| Methylating Agent | Formaldehyde (2.2 - 5.0 eq) | Formaldehyde/Paraformaldehyde (2.2 - 5.4 eq) |
| Reducing Agent | Formic Acid (2.2 - 5.0 eq) | Sodium Cyanoborohydride (2.0 - 5.4 eq) |
| Acid/Catalyst | Formic Acid (also solvent) | Glacial Acetic Acid (3.0 - 5.4 eq) |
| Solvent | Formic Acid / Water | THF / Methanol |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1: Eschweiler-Clarke | Protocol 2: NaBH₃CN Reductive Amination |
| Temperature | 80 - 100 °C | Room Temperature to 65 °C |
| Reaction Time | 4 - 18 hours | 12 - 24 hours |
| Work-up | Basification, Extraction | Quenching, Extraction |
| Purification | Vacuum Distillation / Chromatography | Column Chromatography |
| Reported Yield | >80% (general)[1] | 60 - 95% (for similar anilines)[9][10] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of N,N-dimethyl-3-bromoaniline via the Eschweiler-Clarke reaction.
Caption: Reaction scheme for the N,N-dimethylation of 3-bromoaniline.
Caption: Experimental workflow for the Eschweiler-Clarke synthesis.
Conclusion
The N,N-dimethylation of 3-bromoaniline can be effectively achieved using either the Eschweiler-Clarke reaction or reductive amination with sodium cyanoborohydride. The Eschweiler-Clarke reaction offers a high-yielding, operationally simple, and cost-effective method. The reductive amination with sodium cyanoborohydride provides a milder alternative that may be suitable for substrates sensitive to high temperatures and strongly acidic conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and substrate compatibility. Both protocols provide reliable access to N,N-dimethyl-3-bromoaniline, a crucial intermediate for further synthetic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.spbu.ru [chem.spbu.ru]
- 7. gctlc.org [gctlc.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge new carbon-carbon bonds with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of 3-Bromo-N,N-dimethylaniline, a versatile building block in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for the Heck reaction of aryl bromides and are intended to serve as a comprehensive guide for researchers.[3][4]
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion into the palladium-carbon bond. A subsequent β-hydride elimination step releases the desired product and regenerates the active palladium catalyst. A base is required to neutralize the hydrobromic acid generated during the reaction.[2]
Data Presentation: A Comparative Overview of Heck Reaction Conditions
The following tables summarize typical reaction conditions for the Heck reaction of various aryl bromides with common alkenes, providing a comparative basis for the optimization of the reaction with this compound. While specific data for this compound is limited in the literature, the data for analogous substrates offer valuable insights into effective catalyst systems, solvents, bases, and reaction parameters.
Table 1: Heck Reaction of Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | NHC Salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (0.01) | - | NaOAc (1.1) | DMA | 140 | 24 | 95 |
| 3 | 3-Bromoselenophene | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 120 | 12 | >80 |
| 4 | Bromobenzene | Pd/C (5) | - | NaOAc (1.1) | DMA | 140 | 20 | Low |
| 5 | Bromobenzene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | NaOAc (1.1) | DMA | 140 | 20 | 75-87 |
NHC = N-Heterocyclic Carbene
Table 2: Heck Reaction of Aryl Bromides with Acrylates
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (0.5) | L-HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2-4 | 98 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc (1.1) | DMA | 140 | 24 | 95 |
| 3 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 4 | Iodobenzene | Methyl acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP | 100 | - | High | |
| 5 | 4-Bromo-N,N-dimethylaniline | Allyl alcohol | Pd(dba)₂ | - | K₂CO₃ (1) | DMA | - | - | - |
L-HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide, NMP = N-Methyl-2-pyrrolidone, dba = dibenzylideneacetone
Experimental Protocols
The following protocols are general procedures for the Heck reaction of this compound with representative alkenes. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from established procedures for the Heck reaction of aryl bromides with styrene.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv) or another suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., DMA, NMP) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Palladium(II) Acetate, and the phosphine ligand.
-
Reagent Addition: Add the anhydrous solvent and triethylamine to the flask via syringe, followed by the addition of styrene.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with an Acrylate Ester (e.g., Ethyl Acrylate)
This protocol is a general procedure based on known Heck couplings of aryl bromides with acrylate esters.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01-2 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, or an N-heterocyclic carbene precursor, if necessary)
-
Base (e.g., NaOAc, K₂CO₃, Cs₂CO₃, 1.1-2.0 equiv)
-
Anhydrous solvent (e.g., DMA, DMF, Dioxane) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, ligand (if used), and the base.
-
Reagent Addition: Add the anhydrous solvent to the flask, followed by the ethyl acrylate.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Simplified Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
General Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-N,N-dimethylaniline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-bromo-N,N-dimethylaniline with various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted N,N-dimethylaniline derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become a fundamental transformation in organic synthesis.
This compound is an electron-rich aryl bromide. The electron-donating nature of the dimethylamino group can influence the reactivity of the aryl bromide in the palladium-catalyzed cycle. This document outlines both traditional and copper-free protocols that have been successfully applied to similar electron-rich substrates, providing a strong starting point for the specific coupling of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of aryl bromides, including electron-rich systems similar to this compound, with various terminal alkynes. This data is compiled from multiple sources to provide a comparative overview.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1,2-dione derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | - | 90 |
| 2 | 3-Bromo-1,2-dione derivative | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | - | 83 |
| 3 | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | THF/DMF | 50-70 | - | 92 |
| 4 | 4-Bromo-2,6-diiodoaniline | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | THF/DMF | 50-70 | - | 78 |
| 5 | Aryl Bromide | Propargyl alcohol | Pd(OAc)₂ / PPh₃ | K₃PO₄ / Et₃N | CH₃CN | RT | 2-20 | - |
| 6 | Bromonaphthyl-silane | Propargyl alcohol | Pd(OAc)₂ / DavePhos / CuI | Et₃N | Dioxane | 80 | 16 | 57 |
Experimental Protocols
Two representative protocols are provided below: a traditional Sonogashira coupling with a copper(I) co-catalyst and a copper-free alternative.
Protocol 1: Traditional Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure adapted from established methods for the coupling of aryl bromides with terminal alkynes.[2][3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Anhydrous amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from modern methods that avoid the use of a copper co-catalyst, which can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (2-10 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent and stir for a few minutes to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (which can range from room temperature to elevated temperatures depending on the catalyst system) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Workup the reaction as described in Protocol 1 (steps 7-9).
Visualizations
Catalytic Cycle of the Sonogashira Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. kbfi.ee [kbfi.ee]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Directed ortho-Lithiation of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the directed ortho-lithiation of 3-bromo-N,N-dimethylaniline. This method is a powerful tool for the regioselective functionalization of the aromatic ring, enabling the synthesis of a wide array of substituted anilines that are valuable intermediates in pharmaceutical and materials science research.
The N,N-dimethylamino group acts as a moderate directing metalation group (DMG), facilitating the deprotonation at the C2 position (ortho to the amino group) by a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a diverse range of functional groups with high regioselectivity.[3][4]
Data Presentation
The following table summarizes the key reagents and conditions for the directed ortho-lithiation of this compound and subsequent electrophilic quench. Due to the limited availability of a comprehensive dataset for this specific substrate in the reviewed literature, the table presents a generalized protocol based on analogous reactions and established principles of directed ortho-metalation.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | The N,N-dimethylamino group directs lithiation to the ortho position. |
| Base | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | Strong, non-nucleophilic bases capable of deprotonating the aromatic ring.[1] |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Breaks up alkyllithium aggregates, increasing basicity and reaction rate.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ethereal solvent that solvates the lithium cation effectively.[1] |
| Temperature | -78 °C | Maximizes selectivity and prevents decomposition of the aryllithium intermediate.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly sensitive to moisture and oxygen. |
| Lithiation Time | 1 - 2 hours | Sufficient time to ensure complete deprotonation. |
| Electrophile Quench Time | 1 - 3 hours (while warming to room temperature) | Allows the reaction with the electrophile to proceed to completion. |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. All reagents should be of high purity. It is highly recommended to titrate the alkyllithium solution prior to use to determine its exact molarity.[6]
Protocol 1: General Procedure for the Directed ortho-Lithiation of this compound and Quench with an Electrophile
This protocol describes the generation of the 2-lithio-3-bromo-N,N-dimethylaniline intermediate followed by reaction with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (or sec-Butyllithium) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
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Electrophile (e.g., N,N-Dimethylformamide (DMF), Benzaldehyde, Trimethylsilyl chloride)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen)
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: To the flask, add this compound (1.0 eq) and anhydrous THF (to achieve a concentration of ~0.5 M). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.
-
Lithiation: Slowly add n-butyllithium (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may develop a color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Slowly add the chosen electrophile (1.2 - 1.5 eq), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour before gradually warming to room temperature over 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
References
Application Note: 4-Formylphenylboronic Acid as a Versatile Building Block in Organic Synthesis
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Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] Its structure, featuring both a formyl group and a boronic acid moiety, allows for a diverse range of chemical transformations.[2] This dual reactivity makes it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, drug development, and material science.[2][3] 4-FPBA is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4][5] Furthermore, the aldehyde functionality can be readily transformed through reactions such as reductive amination and Wittig olefination, providing access to a wide array of molecular scaffolds.[6][7] This application note provides a comprehensive overview of the properties, applications, and detailed experimental protocols for utilizing 4-formylphenylboronic acid in organic synthesis.
Physicochemical Properties
4-Formylphenylboronic acid is a white to off-white crystalline solid.[1][3] It is sparingly soluble in cold water but shows better solubility in hot water.[1] The compound is relatively stable but can form dimers and cyclic trimeric anhydrides.[1]
| Property | Value | References |
| Molecular Formula | C₇H₇BO₃ | [1][3] |
| Molecular Weight | 149.94 g/mol | [1][3][5] |
| Appearance | Pale yellow to off-white crystalline powder | [3] |
| Melting Point | 237-242 °C | [4][5] |
| CAS Number | 87199-17-5 | [3][4] |
Applications in Organic Synthesis
The unique bifunctional nature of 4-formylphenylboronic acid makes it a versatile reagent for a multitude of organic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[8] 4-FPBA is an excellent substrate for this reaction, enabling the synthesis of various biaryl compounds.[4][5] These structures are prevalent in many biologically active molecules and advanced materials.[9] For instance, it is used in the synthesis of a precursor for the antihypertensive drug Telmisartan.[10]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[8][11][12]
References
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]
- 5. 4-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. curiaglobal.com [curiaglobal.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation of 3-Bromo-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-Bromo-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product observed during the formation of 3-(dimethylamino)phenylmagnesium bromide?
The most common side product is the homocoupling or Wurtz-type coupling product, 3,3'-bis(dimethylamino)biphenyl. This occurs when the newly formed Grignard reagent reacts with unreacted this compound.
Q2: What factors contribute to the formation of the 3,3'-bis(dimethylamino)biphenyl side product?
Several factors can increase the yield of this undesired biphenyl byproduct:
-
High local concentration of this compound: Rapid addition of the aryl bromide can lead to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the starting material instead of the magnesium surface.[1]
-
Elevated reaction temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] Since Grignard reagent formation is exothermic, poor temperature control can create "hot spots" that favor side product formation.[1]
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Solvent choice: While tetrahydrofuran (THF) is a suitable solvent for this reaction, the choice of solvent can influence the rate of side reactions.[1]
Q3: How can I minimize the formation of the Wurtz coupling side product?
To suppress the formation of 3,3'-bis(dimethylamino)biphenyl, consider the following strategies:
-
Slow, controlled addition: Add the solution of this compound to the magnesium turnings dropwise to maintain a steady and controllable reaction temperature. This prevents the buildup of unreacted aryl halide.[1]
-
Maintain optimal temperature: Keep the reaction temperature moderate. While some initial heating may be necessary to initiate the reaction, it is often beneficial to cool the reaction if it becomes too vigorous.
-
Ensure efficient stirring: Good agitation helps to dissipate localized heat and ensures that the aryl bromide is quickly dispersed and reacts with the magnesium surface.
-
Use of an initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction at a lower temperature.
Q4: My Grignard reaction is difficult to initiate. What can I do?
Difficulty in initiating the Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the magnesium: The surface of magnesium turnings can have a passivating oxide layer. This can be removed by gently crushing the magnesium turnings (in a dry flask), or by adding a small amount of an initiator like iodine or 1,2-dibromoethane.
-
Ensure anhydrous conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried under an inert atmosphere) and anhydrous solvents must be used.
-
Gentle heating: A small amount of heat from a heat gun can sometimes be sufficient to start the reaction. Once initiated, the exothermic nature of the reaction will typically maintain the required temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product after subsequent reaction | Incomplete formation of the Grignard reagent. | - Ensure magnesium is activated. - Verify the quality and dryness of the THF solvent. - Check for any potential sources of moisture in the reaction setup. |
| High proportion of Wurtz coupling side product. | - Add the this compound solution slowly and control the reaction temperature carefully. - Use a more dilute solution of the aryl bromide. | |
| Reaction turns dark brown or black immediately | Decomposition of the Grignard reagent. | - This can be caused by overheating. Ensure proper temperature control. - Impurities in the starting materials or solvent could also be a cause. |
| Presence of oxygen. | - Ensure the reaction is carried out under a positive pressure of an inert gas (e.g., nitrogen or argon). | |
| A solid precipitate forms in the Grignard solution | Magnesium salts precipitating. | - This can be normal. Ensure the solution is well-stirred before use in the next step. |
| Insoluble side products. | - If the precipitate is excessive, it may indicate a high level of side reactions. Review the procedure for minimizing Wurtz coupling. |
Data Presentation
While specific quantitative data for the ratio of Grignard reagent to the 3,3'-bis(dimethylamino)biphenyl side product under various conditions for this exact substrate is not extensively reported, the following table summarizes the expected qualitative outcomes based on general principles of Grignard reactions.
| Reaction Condition | Expected Yield of Grignard Reagent | Expected Yield of 3,3'-bis(dimethylamino)biphenyl |
| Slow addition of this compound at 25°C | High | Low |
| Rapid addition of this compound at 25°C | Moderate to High | Moderate |
| Slow addition of this compound at 50°C | High | Moderate to High |
| Rapid addition of this compound at 50°C | Moderate | High |
Experimental Protocols
Formation of 3-(dimethylamino)phenylmagnesium bromide
This protocol is adapted from a reported method for the preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and an inert gas (nitrogen or argon) supply.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction can be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color and/or gentle refluxing of the solvent.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 50°C) for an additional 1-2 hours to ensure complete reaction. The resulting grayish, cloudy solution is the Grignard reagent.
Reaction Pathway and Side Reaction
Caption: Reaction scheme for the formation of 3-(dimethylamino)phenylmagnesium bromide and the competing Wurtz coupling side reaction.
References
Technical Support Center: Purification of 3-Bromo-N,N-dimethylaniline Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Bromo-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: Common impurities can include unreacted starting materials such as 3-bromoaniline or N,N-dimethylaniline, over-brominated or isomerically brominated byproducts, and residual catalysts or reagents from the reaction. Depending on the reaction, byproducts from side reactions may also be present.
Q2: My crude product containing a this compound derivative is an oil. How can I purify it?
A2: Oily products are not suitable for recrystallization. The recommended method of purification is column chromatography. If the product is thermally stable, vacuum distillation can also be an effective purification technique.
Q3: I am seeing significant streaking and poor separation of my this compound derivative on a silica gel column. What is causing this and how can I fix it?
A3: The basic nature of the dimethylamino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[1][2] To mitigate this, you can add a small amount of a competing base, such as triethylamine (typically 0.5-1%), to your eluent system.[3] Alternatively, you can use a different stationary phase, such as basic alumina.[1]
Q4: How can I remove unreacted electrophiles from my reaction mixture?
A4: A common method for removing unreacted electrophiles is to use a scavenger resin or to perform a quenching wash. A convenient method involves reacting the electrophile with a compound that makes it water-soluble, allowing for its removal through an aqueous workup.[4] For example, adding a mercaptoalkanesulfonic acid can form a water-soluble adduct with the electrophile, which can then be extracted into an aqueous phase.[4]
Q5: What is a good solvent system for the recrystallization of a solid this compound derivative?
A5: The choice of solvent will depend on the specific properties of your compound. For 4-bromo-N,N-dimethylaniline, recrystallization from alcohol (such as ethanol) has been reported to yield white plates.[5] A general approach is to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol) to find a solvent in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | The compound is partially soluble in the aqueous phase during workup. | Perform multiple extractions with an organic solvent and combine the organic layers. Wash the combined organic layers with brine to reduce the amount of dissolved water.[6] |
| The compound is sticking to the silica gel column. | As mentioned in the FAQs, add triethylamine to your eluent or switch to a basic alumina column.[1][2][3] | |
| The product is volatile and has been lost during solvent evaporation. | Use a rotary evaporator at a reduced temperature and pressure. Avoid using high vacuum for extended periods. | |
| Product is still impure after column chromatography | The polarity of the eluent is too high, causing co-elution of impurities. | Start with a less polar solvent system and gradually increase the polarity (gradient elution).[6] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| The product has a persistent color | Formation of colored byproducts, possibly due to oxidation or side reactions. | Consider treating the solution of your product with activated carbon before the final purification step. Ensure that the reaction and purification are carried out in an inert atmosphere if your compound is sensitive to air. |
| Difficulty in precipitating the product during recrystallization | The solution is supersaturated, or the product has a tendency to form an oil. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available. Cool the solution slowly. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative using silica gel chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system. A common starting eluent system for compounds of this type is a mixture of hexane and ethyl acetate.[6][7]
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a low polarity eluent and gradually increase the polarity.[6] For basic compounds like N,N-dimethylaniline derivatives, it is recommended to add 0.5-1% triethylamine to the eluent to prevent streaking.[3]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data for Column Chromatography
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica gel (100-200 mesh) | For basic compounds, consider basic alumina.[1][7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | Start with a low ratio of ethyl acetate (e.g., 5%) and gradually increase.[6] |
| Mobile Phase Additive | 0.5-1% Triethylamine | To prevent streaking of basic compounds.[3] |
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying a solid this compound derivative.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol has been used for 4-bromo-N,N-dimethylaniline.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound reaction products.
Caption: A decision tree for troubleshooting common issues in the purification of this compound products.
References
- 1. biotage.com [biotage.com]
- 2. scienceforums.net [scienceforums.net]
- 3. m.youtube.com [m.youtube.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-N,N-dimethylaniline in C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Bromo-N,N-dimethylaniline in various carbon-carbon (C-C) coupling reactions. The inherent electron-donating nature of the N,N-dimethylamino group can pose difficulties in achieving high yields and efficient conversions. This guide offers practical solutions and detailed experimental protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard C-C coupling conditions?
A1: The low reactivity of this compound stems from the strong electron-donating effect of the N,N-dimethylamino group. This group increases the electron density on the aromatic ring, which can:
-
Strengthen the C-Br bond: This makes the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed coupling reactions, more difficult.
-
Promote catalyst inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the most critical parameters to optimize?
A2: For Suzuki-Miyaura couplings with this electron-rich substrate, the most critical parameters to optimize are the choice of ligand , base , and palladium precatalyst .
-
Ligand: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and stabilize the active catalytic species. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging substrates.
-
Base: A strong, non-nucleophilic base is crucial for the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Palladium Precatalyst: While various palladium sources can be used, pre-formed catalysts or palladacycles can sometimes offer higher activity and reproducibility.
Q3: My Heck reaction with this compound and an acrylate is failing. What are some common pitfalls?
A3: Common issues in Heck reactions with electron-rich aryl bromides like this compound include:
-
Insufficiently active catalyst: Standard Pd(OAc)₂/PPh₃ systems may not be active enough. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
High reaction temperatures leading to catalyst decomposition: While higher temperatures can promote the reaction, they can also lead to the formation of inactive palladium black. Careful temperature control is essential.
-
Inappropriate base: The choice of base can significantly impact the reaction outcome. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) should be screened.
Q4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. How can I improve the reaction rate?
A4: To improve the rate of Sonogashira couplings with this substrate, consider the following:
-
Copper Co-catalyst: The presence of a copper(I) salt, typically CuI, is often crucial for facilitating the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Ligand Choice: While triphenylphosphine (PPh₃) is commonly used, more electron-rich phosphines can sometimes accelerate the reaction.
-
Solvent and Base: A polar aprotic solvent like DMF or THF in combination with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a standard choice. Ensure the solvent and base are anhydrous.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
dot graph TD { A[Start: Low/No Product in Suzuki Coupling] --> B{Check Catalyst System}; B --> C[Use Bulky, Electron-Rich Ligand(e.g., SPhos, XPhos)]; B --> D[Screen Different Pd Precatalysts(e.g., Pd(OAc)₂, Pd₂(dba)₃)]; A --> E{Optimize Base and Solvent}; E --> F[Use Stronger Base(e.g., K₃PO₄, Cs₂CO₃)]; E --> G[Ensure Anhydrous Conditions]; A --> H{Reaction Temperature and Time}; H --> I[Gradually Increase Temperature(e.g., 80-110 °C)]; H --> J[Increase Reaction Time];
} enddot Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands promote oxidative addition and prevent catalyst deactivation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases facilitate the transmetalation step. |
| Solvent | Anhydrous 1,4-dioxane, toluene, or a mixture with water (e.g., 4:1) | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Issue 2: Poor Conversion in Heck Reaction
dot graph TD { A[Start: Poor Conversion in Heck Reaction] --> B{Evaluate Catalyst and Ligand}; B --> C[Switch to a More Electron-Rich Ligand(e.g., P(o-tolyl)₃, Buchwald ligands)]; B --> D[Consider N-Heterocyclic Carbene (NHC) Ligands]; A --> E{Modify Reaction Conditions}; E --> F[Screen Different Bases(e.g., Et₃N, K₂CO₃, NaOAc)]; E --> G[Optimize Solvent (e.g., DMF, NMP, DMAc)]; A --> H{Control Temperature}; H --> I[Carefully increase temperature(e.g., 100-140 °C)]; H --> J[Monitor for catalyst decomposition (Pd black)];
} enddot Caption: Troubleshooting workflow for low-conversion Heck reactions.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst. |
| Ligand | P(o-tolyl)₃, P(t-Bu)₃, or Buchwald-type ligands (Ligand:Pd ratio of 2:1) | Electron-rich and bulky ligands enhance catalyst activity. |
| Base | Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equivalents) | The choice of base can significantly influence the reaction outcome. |
| Solvent | Polar aprotic solvents like DMF, NMP, or DMAc | These solvents are typically effective for Heck reactions. |
| Temperature | 100-140 °C | Higher temperatures are generally required, but should be optimized to avoid catalyst decomposition. |
| Additives | Phase-transfer catalysts like TBAB for certain systems | Can improve reaction rates in some cases. |
Issue 3: Sluggish Sonogashira Coupling
dot graph TD { A[Start: Sluggish Sonogashira Coupling] --> B{Check Catalyst System}; B --> C[Ensure Presence of Cu(I) Co-catalyst(e.g., CuI, 1-5 mol%)]; B --> D[Use an Appropriate Pd Catalyst(e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)]; A --> E{Verify Base and Solvent}; E --> F[Use an Amine Base(e.g., Et₃N, DIPEA)]; E --> G[Use Anhydrous Polar Aprotic Solvent(e.g., DMF, THF)]; A --> H{Reaction Temperature}; H --> I[Increase Temperature if Necessary(e.g., Room Temp to 80 °C)];
} enddot Caption: Troubleshooting workflow for sluggish Sonogashira coupling.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard and effective catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Ligand | PPh₃ (typically included in the precatalyst) | Stabilizes the palladium center. |
| Base | Et₃N or DIPEA (2-3 equivalents, can also be used as solvent) | Acts as a proton scavenger and facilitates alkyne deprotonation. |
| Solvent | Anhydrous DMF or THF | Provides a suitable reaction medium. |
| Temperature | Room temperature to 80 °C | The reaction can often proceed at room temperature, but gentle heating may be required. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Vinylation of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dried reaction tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal the tube with a septum and purge with argon.
-
Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Comparison of C-C Coupling Conditions
The following table summarizes typical starting conditions for various C-C coupling reactions with this compound. Optimization may be required for specific coupling partners.
| Reaction | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 60-90% |
| Heck | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 50-80% |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | PPh₃ (in catalyst) | Et₃N (solvent) | THF | RT-60 | 70-95% |
Note: Yields are highly dependent on the specific coupling partner and reaction optimization.
Concluding Remarks
Overcoming the low reactivity of this compound in C-C coupling reactions requires a careful selection of catalysts, ligands, and reaction conditions tailored to counteract the electron-donating effect of the dimethylamino group. By employing bulky, electron-rich ligands, appropriate bases, and optimizing reaction parameters, researchers can achieve successful and high-yielding transformations. This guide serves as a starting point for troubleshooting and developing robust protocols for the synthesis of valuable compounds derived from this challenging substrate.
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions with 3-Bromo-N,N-dimethylaniline. The information is presented in a question-and-answer format to directly address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion when using this compound can be attributed to several factors, primarily related to catalyst deactivation. The electron-rich nature of the N,N-dimethylamino group can influence the catalytic cycle. Potential causes include:
-
Catalyst Poisoning: The nitrogen atom of the dimethylamino group can coordinate to the palladium catalyst, potentially leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing substrates.
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at elevated temperatures. This is a common deactivation pathway in many palladium-catalyzed reactions.
-
Inefficient Oxidative Addition: While the bromo-substituent is generally reactive, steric hindrance or electronic effects from the N,N-dimethylamino group might slow down the oxidative addition step, leading to incomplete conversion.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst and promoting the reaction, can degrade under the reaction conditions, leading to catalyst deactivation.
Q2: My reaction starts but then stalls before reaching completion. What is the likely cause?
A2: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation occurring during the reaction. Possible reasons include:
-
Gradual Catalyst Decomposition: The active catalytic species may be slowly degrading over time due to thermal instability or reaction with impurities.
-
Product Inhibition: The product of the reaction, which will also contain the N,N-dimethylamino group, might be coordinating to the palladium center more strongly than the starting material, thereby inhibiting further catalytic cycles.
-
Change in Reaction Conditions: Gradual consumption of the base or evaporation of the solvent can alter the reaction environment, leading to catalyst deactivation.
Q3: I am observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A3: The black precipitate is most likely palladium black, which consists of aggregated, inactive palladium(0) particles. Its formation indicates catalyst decomposition. To prevent this, you can:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium nanoparticles and prevent their aggregation.
-
Control the reaction temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Ensure an inert atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidation and subsequent decomposition of the active catalyst.
Q4: Can the N,N-dimethylamino group on the starting material directly interfere with the catalyst?
A4: Yes, the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group can coordinate to the palladium center. This coordination can sometimes lead to the formation of stable, off-cycle complexes that are catalytically inactive, thus "poisoning" the catalyst. The choice of a bulky ligand can often mitigate this issue by sterically hindering the coordination of the substrate's amino group to the metal center.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low conversion | Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated. | - Ensure rigorous degassing of all solvents and reagents. - Use a fresh, high-quality palladium precursor and ligand. - Consider using a pre-catalyst that is more readily activated. |
| Catalyst Poisoning by the Dimethylamino Group: The substrate is coordinating to the palladium center and inhibiting catalysis. | - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) to sterically block the coordination of the amino group.[1] - Increase the ligand-to-palladium ratio slightly. | |
| Inappropriate Base: The chosen base may not be effective or may be contributing to catalyst decomposition. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used.[2] | |
| Reaction starts but stalls | Progressive Catalyst Deactivation: The catalyst is losing activity over the course of the reaction. | - Lower the reaction temperature and increase the reaction time. - Add the catalyst in portions throughout the reaction. - Ensure the reaction is strictly under an inert atmosphere. |
| Product Inhibition: The reaction product is deactivating the catalyst. | - If possible, perform the reaction at a lower concentration to disfavor product-catalyst interaction. | |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) is aggregating into an inactive form. | - Use a stabilizing ligand, such as a bulky biarylphosphine ligand. - Lower the reaction temperature. - Decrease the catalyst loading; sometimes a lower concentration of catalyst can be more stable. |
| Significant side product formation (e.g., dehalogenation) | Source of Hydride: The base or solvent may be acting as a hydride source, leading to the replacement of the bromine with a hydrogen atom. | - Avoid using bases like alkoxides if dehalogenation is a major issue. - Choose a solvent that is less likely to act as a hydride donor. |
Quantitative Data Presentation
The following tables provide a summary of typical reaction conditions and yields for common cross-coupling reactions involving bromoanilines and related substrates. This data can serve as a starting point for optimizing your own reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromoanilines with Arylboronic Acids
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-N,N-diethyl-4-methylaniline | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | RT | 1.5 | 97 |
| 3 | 3-Bromo-7-chloro-1-benzothiophene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | High |
Data is compiled from analogous systems and should be used as a guideline.[3][4]
Table 2: Buchwald-Hartwig Amination of Bromoanilines and Bromopyridines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroaniline derivative | Primary/Secondary Amine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 80-110 | - | High |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60 |
| 3 | (Hetero)aryl Triflates | Dimethylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | - | Excellent |
Data is compiled from analogous systems and should be used as a guideline.[4][5][6]
Table 3: Heck Reaction of Bromoarenes with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc | DMA | 140 | 24 | 95 |
| 3 | 3-Bromo-2-methylpyridine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
Data is compiled from analogous systems and should be used as a guideline.[3][7]
Table 4: Sonogashira Coupling of Bromoarenes with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 3-Bromo-1,2-dione | Substituted Acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | - | Reflux | 1 | up to 93 |
| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
Data is compiled from analogous systems and should be used as a guideline.[7][8][9]
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and reaction conditions.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
General Protocol for a Heck Reaction
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if required, e.g., a phosphine ligand), and the base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Add the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
General Protocol for a Sonogashira Coupling Reaction
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equivalents).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[9]
Visualizations
References
- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kbfi.ee [kbfi.ee]
Technical Support Center: Optimizing Solvent Systems for 3-Bromo-N,N-dimethylaniline Reactions
Welcome to the technical support center for optimizing reactions with 3-Bromo-N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most prevalent and synthetically useful cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Heck reaction (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation).
Q2: How does the electronic nature of the N,N-dimethylamino group affect the reactivity of this compound?
A2: The N,N-dimethylamino group is a strong electron-donating group. This increases the electron density of the aromatic ring, which can influence the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. This electronic effect makes the optimization of coupling conditions crucial for achieving high yields and purity.
Q3: What are the primary causes of low yield in cross-coupling reactions with this compound?
A3: Low yields can stem from several factors:
-
Catalyst deactivation: The tertiary amine functionality can sometimes coordinate to the palladium center, leading to catalyst inhibition.
-
Suboptimal solvent system: Poor solubility of reagents or intermediates can hinder the reaction rate.
-
Incorrect base: The choice of base is critical and is often dependent on the specific reaction and solvent.
-
Side reactions: The formation of byproducts such as hydrodehalogenation or homocoupling products can consume starting materials and reduce the yield of the desired product.[1]
Q4: What is hydrodehalogenation and how can it be minimized?
A4: Hydrodehalogenation is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom.[1] This is often caused by the presence of a palladium-hydride (Pd-H) species in the reaction mixture.[1] To minimize this, consider the following:
-
Solvent Choice: Avoid solvents that can act as a hydride source, such as alcohols, under certain conditions. Non-polar, aprotic solvents like toluene may be preferable to DMF if hydrodehalogenation is significant.[1]
-
Base Selection: Use a non-nucleophilic or sterically hindered base. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over stronger bases.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity.
Q5: How can I prevent the homocoupling of boronic acids in Suzuki-Miyaura reactions?
A5: Homocoupling of the boronic acid is a side reaction that can be promoted by the presence of oxygen.[2] To prevent this:
-
Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[2]
-
Catalyst Loading: In some cases, reducing the palladium catalyst loading can minimize homocoupling.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes be beneficial.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate solvent system leading to poor solubility. 3. Incorrect base. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Screen alternative solvents. A mixture of a polar aprotic solvent with water (e.g., 1,4-dioxane/water, DME/water) often improves solubility and reaction rate.[3] 3. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. |
| Significant Hydrodehalogenation | 1. Presence of protic impurities. 2. Solvent acting as a hydride source. | 1. Use anhydrous solvents and reagents. 2. Switch from DMF or alcohols to a non-polar aprotic solvent like toluene.[1] |
| Boronic Acid Homocoupling | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere.[2] 2. Reduce the palladium catalyst loading. |
Troubleshooting Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Suboptimal solvent. 2. Incorrect base. 3. Low reaction temperature. | 1. Dipolar aprotic solvents like DMF or NMP are typical choices.[4] Consider screening other solvents like acetonitrile. 2. Triethylamine or other organic bases are commonly used. Ensure the base is strong enough to neutralize the generated HBr. 3. Heck reactions often require elevated temperatures (100-140 °C).[4] Gradually increase the temperature. |
| Formation of Isomers | 1. Reaction conditions favoring a mixture of E/Z isomers. | 1. While the Heck reaction often favors the E-isomer, the ratio can be influenced by the catalyst, ligands, and solvent. Analysis of the product mixture is necessary, and reaction conditions may need to be re-optimized. |
| Michael Addition Side Product | 1. Reaction of the product with the starting alkene (e.g., acrylonitrile). | 1. This can occur with electron-deficient alkenes. Monitor the reaction closely and avoid prolonged reaction times after the starting material is consumed.[5] |
Troubleshooting Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst deactivation by the substrate or amine. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure the reaction is run under a strict inert atmosphere. The use of pre-catalysts can sometimes be beneficial. |
| Side Product Formation | 1. Reaction with the solvent. 2. Hydrodehalogenation. | 1. Choose a non-reactive solvent. Toluene or 1,4-dioxane are common choices.[6] 2. Use anhydrous conditions and consider screening different ligands and bases. |
Data Presentation: Solvent System Comparison
The following tables summarize the impact of different solvent systems on the yield of palladium-catalyzed cross-coupling reactions for substrates analogous to this compound. This data is intended to serve as a guide for solvent selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Reference(s) |
| 1,4-Dioxane/H₂O | K₂CO₃ / Cs₂CO₃ | 80 - 100 | 80 - 99 | [3][7] |
| DME/H₂O | K₂CO₃ / CsF | 100 | ~90 | [3] |
| Toluene/H₂O | K₃PO₄ | 80 - 100 | High | [1] |
| n-Propanol/H₂O | Na₂CO₃ | Reflux | High | [8] |
Table 2: Heck Reaction of Aryl Bromides with Alkenes
| Solvent | Base | Alkene | Temperature (°C) | Typical Yield (%) | Reference(s) |
| DMF | Et₃N | Styrene | 100 | 82 | [9] |
| DMA | NaOAc | Acrylonitrile | 140 | 75 - 87 | [5] |
| Acetonitrile | Et₃N | Styrene | 100 | Moderate to High | [10] |
| NMP | K₂CO₃ | Styrene | 140 | High | [4] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Solvent | Base | Amine | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Toluene | NaOtBu | Secondary Amines | 80 - 110 | 60 - 95 | [11] |
| 1,4-Dioxane | NaOtBu / K₃PO₄ | Primary & Secondary Amines | 100 | High | [6][12] |
| DMF | DBU | Amides | 140 | ~70 | [13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
General Protocol for Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand if required (e.g., P(o-tol)₃), and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography on silica gel.[10]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon). Repeat three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the crude product by flash chromatography.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in the Bromination of N,N-Dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of N,N-dimethylaniline. Proper temperature control is critical for the success of this electrophilic aromatic substitution, ensuring high yield and purity of the desired p-bromo-N,N-dimethylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of N,N-dimethylaniline, with a focus on temperature-related problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during bromine addition. | The reaction is highly exothermic. The rate of bromine addition is too fast. Inadequate cooling of the reaction vessel. | Immediately cease the addition of bromine. Ensure the reaction flask is fully submerged in an efficient cooling bath (e.g., ice-salt bath). For future experiments, add the bromine solution dropwise at a much slower rate and consider further diluting the reaction mixture. |
| Formation of a significant amount of 2,4-dibromo or 2,4,6-tribromo-N,N-dimethylaniline. | The reaction temperature was too high, leading to over-bromination. The N,N-dimethylamino group is a strong activating group, making the aromatic ring highly reactive. | Maintain a strict, low-temperature environment (0-5°C) throughout the bromine addition.[1] Consider protecting the amino group via acetylation to reduce its activating effect if mono-substitution is challenging to achieve.[2][3] |
| Low yield of the desired p-bromo-N,N-dimethylaniline. | Incomplete reaction due to insufficient reaction time or incorrect stoichiometry. Loss of product during workup. | Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2] Ensure a slight excess of the brominating agent is used, but add it cautiously to prevent over-bromination.[2] Allow the reaction to stir for a sufficient time after bromine addition is complete. |
| The final product is a dark oil or discolored solid. | Presence of unreacted bromine or oxidized byproducts. | During the workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench and remove any remaining bromine.[2] Recrystallization of the crude product can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of N,N-dimethylaniline?
A1: The optimal temperature range for the bromination of N,N-dimethylaniline is typically between 0°C and 5°C.[1] Maintaining this low temperature is crucial for controlling the exothermic nature of the reaction and preventing the formation of polybrominated byproducts.
Q2: Why is slow, dropwise addition of bromine necessary?
A2: The reaction between N,N-dimethylaniline and bromine is highly exothermic. Slow, dropwise addition allows for better dissipation of the heat generated, preventing a rapid temperature increase that could lead to a runaway reaction and the formation of undesirable side products.
Q3: What are the consequences of inadequate temperature control?
A3: Inadequate temperature control can lead to several issues, including:
-
Polybromination: The formation of di- and tri-brominated products, reducing the yield of the desired mono-brominated product.[1]
-
Runaway Reaction: A rapid and uncontrolled increase in temperature, which can be a safety hazard.
-
Side Reactions: Higher temperatures can promote oxidation and other side reactions, leading to impurities and a lower yield.
Q4: What type of cooling bath is most effective for this reaction?
A4: An ice-water bath is commonly used to maintain a temperature of 0-5°C.[1] For reactions that are particularly exothermic or on a larger scale, an ice-salt bath can be used to achieve temperatures below 0°C.
Quantitative Data Summary
The following table summarizes key quantitative data for the bromination of N,N-dimethylaniline and related compounds.
| Parameter | Value | Notes |
| Reaction Temperature | 0-5°C | Recommended for selective mono-bromination.[1] |
| Reaction Temperature (alternative) | 20-30°C | Has been reported, but may be less selective.[4] |
| Yield of p-bromo-N,N-dimethylaniline | 56.8% | Reported in one experimental procedure.[4] |
| Melting Point of p-bromo-N,N-dimethylaniline | 52-54°C | Literature value for the purified product. |
| Boiling Point of p-bromo-N,N-dimethylaniline | 264°C | Literature value. |
Experimental Protocol: Bromination of N,N-Dimethylaniline
This protocol is adapted from established procedures for the bromination of N,N-dialkylanilines.[1]
Materials:
-
N,N-dimethylaniline
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
10% aqueous sodium sulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5°C with continuous stirring.[1]
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred N,N-dimethylaniline solution over a period of 30 minutes, ensuring the temperature remains between 0 and 5°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.[1]
-
Pour the reaction mixture into a beaker containing ice water and a 10% aqueous solution of sodium sulfite to quench any unreacted bromine.[1]
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until it is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude p-bromo-N,N-dimethylaniline can be further purified by recrystallization from ethanol.
Visualizations
References
Preventing double addition in Grignard reactions with 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Grignard reactions involving 3-Bromo-N,N-dimethylaniline, with a specific focus on preventing the common issue of double addition to carbonyl compounds like esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting the Grignard reagent of this compound with esters?
A1: The main challenge is the high propensity for double addition. Grignard reagents are potent nucleophiles that readily react with esters. The initial addition reaction forms a ketone intermediate. This ketone is often more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent. This results in the formation of a tertiary alcohol as the major product, instead of the desired ketone.[1][2]
Q2: How does the N,N-dimethylamino group on the aromatic ring influence the Grignard reaction?
A2: The N,N-dimethylamino group is a strong electron-donating group. This electronic effect increases the nucleophilicity of the Grignard reagent, (3-(dimethylamino)phenyl)magnesium bromide, potentially increasing its reactivity. While this can be beneficial for initiating the reaction, it can also exacerbate the problem of double addition. The steric bulk of the N,N-dimethylamino group is generally not significant enough to prevent double addition on its own.
Q3: What are the general strategies to prevent double addition in this Grignard reaction?
A3: The key strategies to favor the formation of the ketone (single addition product) over the tertiary alcohol (double addition product) include:
-
Low Reaction Temperatures: Conducting the reaction at very low temperatures (e.g., -78 °C) is the most common and effective method. At lower temperatures, the tetrahedral intermediate formed after the first addition is more stable and less likely to eliminate the alkoxy group to form the ketone, which is necessary for the second addition.
-
Inverse Addition: Slowly adding the Grignard reagent to a solution of the ester (inverse addition) can help maintain a low concentration of the Grignard reagent throughout the reaction. This reduces the likelihood of the newly formed ketone encountering another molecule of the Grignard reagent.
-
Use of a Weinreb Amide: Converting the ester to a Weinreb amide (N-methoxy-N-methyl amide) is a highly effective chemical modification to prevent double addition. The Grignard reagent adds to the Weinreb amide to form a stable chelated intermediate that does not collapse to a ketone until acidic workup. This effectively halts the reaction at the ketone stage.
Troubleshooting Guide: Preventing Double Addition
This guide provides a step-by-step approach to troubleshoot and optimize your Grignard reaction to favor the formation of the single addition product.
Issue: Predominant formation of the tertiary alcohol (double addition product).
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for preventing double addition.
| Troubleshooting Step | Detailed Protocol and Explanation |
| 1. Lower the Reaction Temperature | Rationale: At lower temperatures, the tetrahedral intermediate formed after the first nucleophilic attack is more stable and less prone to eliminating the alkoxide to form the highly reactive ketone intermediate. Protocol: 1. Cool the ester solution in a dry, inert atmosphere to -78 °C using a dry ice/acetone bath. 2. Slowly add the pre-formed Grignard reagent solution dropwise to the cold ester solution while maintaining vigorous stirring. 3. Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours) before quenching. |
| 2. Implement Inverse Addition | Rationale: Maintaining a low concentration of the Grignard reagent relative to the ester minimizes the chance of the ketone intermediate reacting with a second equivalent of the Grignard reagent. Protocol: 1. Place the entire amount of the ester in the reaction flask with the solvent. 2. Add the Grignard reagent solution to a dropping funnel. 3. Add the Grignard reagent dropwise to the stirred ester solution. This can be combined with low-temperature conditions for enhanced selectivity. |
| 3. Adjust Stoichiometry | Rationale: Using a slight excess of the ester can help ensure that the Grignard reagent is the limiting reactant, reducing the likelihood of double addition. Protocol: Use 1.0 equivalent of the Grignard reagent with 1.1 to 1.2 equivalents of the ester. This should be combined with low temperature and inverse addition for optimal results. |
| 4. Utilize a Weinreb Amide | Rationale: This is a chemical modification strategy. The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until an acidic workup is performed, thus preventing a second addition. Protocol: 1. Synthesize the Weinreb amide from the corresponding carboxylic acid or ester. 2. React the Weinreb amide with the Grignard reagent (typically at 0 °C to room temperature). 3. Perform an acidic workup to hydrolyze the intermediate and yield the ketone. |
Experimental Protocols
Protocol 1: Preparation of (3-(Dimethylamino)phenyl)magnesium bromide[3]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for initiation)
-
Iodine crystal (optional, for initiation)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add magnesium turnings (1.05 equivalents).
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in a small amount of anhydrous THF. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and/or bubbling from the magnesium surface.
-
Grignard Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Once the reaction has been initiated, add the solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-2 hours to ensure complete formation of the Grignard reagent.[3] The resulting grayish, cloudy solution is the Grignard reagent.
Protocol 2: General Procedure for Single Addition to an Ester at Low Temperature
Materials:
-
(3-(Dimethylamino)phenyl)magnesium bromide solution in THF
-
Ester (e.g., ethyl acetate)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution (for quenching)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, prepare a solution of the ester (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the ester solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the (3-(Dimethylamino)phenyl)magnesium bromide solution (1.0 equivalent) dropwise to the cold, stirred ester solution over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ketone.
Reaction Pathways
Caption: Grignard reaction with an ester showing the desired single addition pathway and the undesired double addition side reaction.
References
Technical Support Center: N,N-dimethylation of Bromoanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N,N-dimethylation of bromoanilines.
Troubleshooting Guides & FAQs
1. Why am I getting a low yield of my N,N-dimethylated bromoaniline?
Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification.
Troubleshooting Steps:
-
Reagent Quality: Ensure the freshness and purity of your reagents, particularly the methylating agent and any catalysts. Paraformaldehyde, for instance, can degrade over time.
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. Some methods require heating (e.g., 50-65°C for reductive amination), while others may need cooling to control exotherms, especially during reagent addition.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Choice of Base: For methods requiring a base (e.g., with methyl iodide), the strength and stoichiometry of the base are critical. An insufficient amount of base can lead to the formation of anilinium salts, which are unreactive.[1]
-
Workup Procedure: Significant product loss can occur during extraction. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] Also, ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in its free base form and soluble in the organic solvent.
2. I am observing significant amounts of mono-methylated product. How can I drive the reaction to completion?
The formation of the mono-methylated intermediate is a common step in the reaction pathway. To favor the formation of the di-methylated product:
Troubleshooting Steps:
-
Stoichiometry of Methylating Agent: Increase the molar equivalents of the methylating agent. For instance, in the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is used to ensure complete dimethylation.[2][3][4]
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often help push the reaction to completion. However, this should be balanced against the potential for side reactions.
-
Stepwise Methylation: In some cases, a two-step approach where the mono-methylated product is isolated first and then subjected to a second methylation step might provide better control and higher yields of the desired N,N-dimethylated product.
3. My reaction is producing a significant amount of quaternary ammonium salt. How can I avoid this?
The formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive methylating agents like methyl iodide.
Troubleshooting Steps:
-
Choice of Methylating Agent: The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][5] This makes it a preferred method to avoid over-methylation. Reductive amination is another method that typically avoids this side product.[6]
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a large excess of methyl iodide increases the likelihood of quaternization.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the competing quaternization reaction.
4. The purification of my N,N-dimethylbromoaniline is challenging. What are some effective purification strategies?
Purification can be complicated by the presence of unreacted starting material, mono-methylated intermediate, and other byproducts.
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the basicity of the amine product. During the workup, washing the organic layer with a dilute acid solution can remove basic impurities. Subsequently, basifying the aqueous layer and re-extracting can help isolate the desired amine.
-
Chromatography: Column chromatography is often an effective method for separating the N,N-dimethylated product from closely related impurities. A solvent system of ethyl acetate and hexane is a common starting point.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[7]
-
Acylation of Impurities: A chemical purification method involves reacting the crude product with an acid anhydride. The unreacted aniline and mono-methylaniline will be acylated, forming higher boiling point amides, which can then be more easily separated from the desired tertiary amine by distillation.[8]
Comparative Data on N,N-dimethylation Methods
| Method | Methylating Agent | Reducing Agent/Base | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield | Key Advantages | Key Disadvantages |
| With Methyl Iodide | Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaOH) | DMF, MeCN | Varies | Moderate | Simple reagents | Risk of over-methylation (quaternary salt formation)[1][9] |
| Reductive Amination | Paraformaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid, THF, MeCN | 0 to 65 | Up to 99%[1] | High yield, avoids quaternary salts[10] | NaBH₃CN is toxic |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Formic Acid (reagent and solvent) | 80 - 100 | High (>80%)[11] | Avoids quaternary salts, simple procedure[2][5] | Requires heating, strong acid conditions |
| With Dimethyl Carbonate | Dimethyl Carbonate (DMC) | Zeolite Catalyst | None | 150 | ~85%[12] | Greener methylating agent | Requires high temperature and pressure |
| Metal-Catalyzed (Ru) | Methanol | N/A | Methanol | 140 | Good to excellent | Uses readily available methanol | Requires a metal catalyst and high temperature[13] |
Experimental Protocols
Protocol 1: N,N-dimethylation of 4-bromoaniline via Reductive Amination [1]
-
To a stirred slurry of p-bromoaniline (1.559 g) and paraformaldehyde (18.6 mmol) in glacial acetic acid (15 mL) at 0 °C, add sodium cyanoborohydride (1.13 g, 17.98 mmol, 2.0 equivalents).
-
Stir the resulting mixture at 0 °C for 25 minutes.
-
Remove the ice bath and heat the mixture to 65 °C.
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Stir the mixture at 65 °C for 3 hours.
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Pour the hot reaction mixture over a 5M aqueous sodium hydroxide solution (60 mL).
-
Dilute the mixture with ethyl acetate (30 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Wash the combined organic layers sequentially with water (20 mL) and saturated aqueous sodium chloride solution (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: N,N-dimethylation via the Eschweiler-Clarke Reaction [5]
-
To the bromoaniline (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Add water and 1M HCl, then extract with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Protocol 3: N,N-dimethylation using Methyl Iodide and a Base [1]
Note: This is a general procedure and optimization of the base, solvent, and temperature may be required.
-
Dissolve the bromoaniline in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, 2-3 equivalents of potassium carbonate.
-
Add 2-3 equivalents of methyl iodide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N,N-dimethylation of bromoanilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate - Google Patents [patents.google.com]
- 8. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.spbu.ru [chem.spbu.ru]
- 11. grokipedia.com [grokipedia.com]
- 12. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 13. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of light-sensitive 3-Bromo-N,N-dimethylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the light-sensitive compound 3-Bromo-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: this compound is light-sensitive and should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3][4] It is recommended to keep the container tightly closed and store it in a dark place.[1]
Q2: What are the signs of degradation for this compound?
A2: A change in the appearance of the compound, such as a color change from colorless or light yellow to brown, can indicate degradation.[5] If you observe any significant change in color or the formation of precipitates, the compound's purity may be compromised.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7] In situations where aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[6][8]
Q4: What are the primary hazards associated with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2][5][7][9][10][11][12] It can cause serious eye and skin irritation.[2][7][9][10][11] It is crucial to avoid direct contact with the skin, eyes, and clothing.[7]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents and strong acids.[2][13] Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has darkened in color | Exposure to light or air, leading to degradation. | It is best to use a fresh, unopened container for sensitive experiments. If this is not possible, consider purifying the material if a suitable protocol is available. For future prevention, always store the compound in a dark, cool, and dry place with the container tightly sealed.[1][3] |
| Inconsistent experimental results | Degradation of the reagent. | Verify the purity of the this compound. If degradation is suspected, use a new batch of the compound. Ensure that the compound is not exposed to light during the experimental setup. |
| Spill of this compound | Accidental mishandling. | For small spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste.[10] For larger spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate PPE during cleanup.[10] |
Experimental Protocols
General Handling and Dispensing Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6] Have all necessary PPE on, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Container Handling : Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Dispensing : Carefully weigh or measure the required amount of this compound. Avoid generating dust or aerosols.[6]
-
Closing : After dispensing, tightly close the container to prevent exposure to air and light.[7][8]
-
Storage : Immediately return the container to its designated dark, cool, and dry storage location.[1][2]
-
Cleaning : Clean any contaminated surfaces and properly dispose of any waste material according to your institution's guidelines.[8]
Visual Guides
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. This compound CAS#: 16518-62-0 [m.chemicalbook.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. This compound | 16518-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.de [fishersci.de]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemos.de [chemos.de]
- 12. This compound | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-N,N-dimethylaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-N,N-dimethylaniline and its derivatives on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound?
A1: The most reliable and selective method for the synthesis of this compound is the N,N-dimethylation of 3-bromoaniline. Direct bromination of N,N-dimethylaniline is generally not recommended as it predominantly yields the para-isomer (4-Bromo-N,N-dimethylaniline) due to the strong ortho-, para-directing effect of the dimethylamino group.
Q2: What are the common methods for the N,N-dimethylation of 3-bromoaniline?
A2: Several methods can be employed for the N,N-dimethylation of 3-bromoaniline. The choice of method often depends on the scale, available equipment, and safety considerations. Common methods include:
-
Reductive Amination with Formaldehyde: This is a widely used and effective method that involves the reaction of 3-bromoaniline with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Using Methylating Agents like Dimethyl Sulfate or Methyl Iodide: These are potent methylating agents but are also toxic and require careful handling. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
-
Reaction with Dimethyl Carbonate: This is considered a greener alternative to traditional methylating agents. The reaction often requires elevated temperatures and pressures.
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Scaling up the synthesis presents several challenges, including:
-
Exothermic Reactions: The N,N-dimethylation reaction can be highly exothermic, requiring efficient heat management to prevent runaway reactions, especially at a larger scale.
-
Reagent Addition: The controlled addition of reagents is crucial to maintain optimal reaction conditions and minimize side reactions.
-
Work-up and Purification: Handling and purifying large quantities of the product can be challenging. This includes extractions, distillations, and ensuring the removal of impurities.
-
Homogeneity: Ensuring proper mixing of reactants in large reaction vessels is essential for consistent results.
Q4: What are the typical impurities in the synthesis of this compound?
A4: Common impurities can include:
-
Unreacted 3-bromoaniline.
-
The mono-methylated intermediate, 3-Bromo-N-methylaniline.
-
Byproducts from side reactions, which can vary depending on the chosen synthetic route.
-
Residual solvents and reagents from the work-up process.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of 3-bromoaniline | 1. Inactive reducing agent (in reductive amination). 2. Insufficient amount of methylating agent. 3. Low reaction temperature. 4. Poor quality of starting materials. | 1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the methylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Ensure the purity of 3-bromoaniline and other reagents. |
| Formation of significant amount of mono-methylated product | 1. Insufficient amount of methylating agent. 2. Short reaction time. | 1. Increase the molar ratio of the methylating agent to the aniline. 2. Extend the reaction time and monitor the disappearance of the mono-methylated intermediate by TLC or GC. |
| Reaction is too exothermic and difficult to control | 1. Rapid addition of reagents. 2. Inadequate cooling. | 1. Add the methylating agent or reducing agent dropwise or in portions. 2. Use an ice bath or a cooling system to maintain the desired temperature. |
| Difficulties in product purification | 1. Presence of closely related impurities. 2. Formation of emulsions during aqueous work-up. | 1. Employ fractional distillation under reduced pressure for purification. Column chromatography can also be used for smaller scales. 2. Add a saturated brine solution to break up emulsions during extraction. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted for a larger laboratory scale.
Materials:
-
3-bromoaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a suitable multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromoaniline and paraformaldehyde to tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride in THF to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, add glacial acetic acid dropwise, ensuring the temperature does not exceed 20 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data Summary
| Parameter | Reductive Amination | Methyl Iodide Method | Dimethyl Carbonate Method |
| Starting Material | 3-Bromoaniline | 3-Bromoaniline | 3-Bromoaniline |
| Methylating Agent | Paraformaldehyde | Methyl Iodide | Dimethyl Carbonate |
| Reducing Agent | NaBH₃CN | - | - |
| Solvent | THF/Acetic Acid | Various (e.g., Acetone, DMF) | - |
| Temperature | 0 °C to Room Temp. | Varies, often heated | High Temp. (e.g., >150 °C) |
| Pressure | Atmospheric | Atmospheric | High Pressure (Autoclave) |
| Typical Yield | Good to Excellent | Variable, can be high | Moderate to Good |
| Key Challenges | Handling of NaBH₃CN | Toxicity of MeI, over-alkylation | High temp/pressure, slow reaction |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
Reactivity of Bromoaniline Isomers in Palladium Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic amines is a cornerstone in the synthesis of a vast array of pharmaceuticals and fine chemicals. Among the most robust methods for constructing carbon-carbon and carbon-nitrogen bonds are palladium-catalyzed cross-coupling reactions. Bromoanilines are versatile building blocks in this context, offering a reactive handle for such transformations. However, the position of the amino and bromo substituents on the aromatic ring significantly influences the substrate's reactivity. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-bromoaniline in common palladium-catalyzed reactions, supported by established chemical principles and experimental observations.
Executive Summary
The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric effects. The general reactivity trend observed is para > meta >> ortho .
-
Para-bromoaniline typically exhibits the highest reactivity due to the favorable electronic effect of the para-amino group, which enhances the electron density of the aromatic ring and facilitates the rate-determining oxidative addition step.
-
Meta-bromoaniline shows intermediate reactivity. The amino group at the meta position has a less pronounced electronic influence on the reaction center compared to the para isomer.
-
Ortho-bromoaniline consistently demonstrates the lowest reactivity. This is primarily attributed to the significant steric hindrance imposed by the adjacent amino group, which impedes the approach of the bulky palladium catalyst to the carbon-bromine bond. Furthermore, the potential for the amino group to coordinate to the palladium center can lead to catalyst inhibition.
Comparative Reactivity in Key Palladium-Catalyzed Reactions
The following sections provide an overview of the expected reactivity of bromoaniline isomers in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and the Heck Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction involves the coupling of an organoboron compound with an organic halide. The reactivity of bromoaniline isomers in this reaction is a clear illustration of the interplay between electronic and steric factors.
Representative Data:
| Isomer | Representative Yield (%) | Key Influencing Factors |
| p-Bromoaniline | 85 - 95% | Favorable electronics, minimal steric hindrance. |
| m-Bromoaniline | 70 - 85% | Moderate electronic influence, minimal steric hindrance. |
| o-Bromoaniline | 20 - 50% | Significant steric hindrance, potential for catalyst inhibition. |
Note: Yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with bromoaniline isomers is highly dependent on the substituent pattern.
Reactivity Trend:
The reactivity trend mirrors that of the Suzuki-Miyaura coupling: para > meta >> ortho . The steric bulk around the C-Br bond in ortho-bromoaniline presents a significant challenge for the formation of the key palladium-amido intermediate.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated compound (alkene or alkyne) with an organic halide. Improved yields are generally observed with para- and meta-substituted aryl halides compared to their ortho-counterparts[1].
Reactivity Considerations:
The steric hindrance in ortho-bromoaniline can disfavor the migratory insertion step of the Heck catalytic cycle, leading to lower yields and potentially the formation of side products.
Mechanistic Insights: The Role of Steric and Electronic Effects
The observed reactivity differences among the bromoaniline isomers can be rationalized by examining their influence on the key steps of the palladium catalytic cycle, particularly the initial oxidative addition.
Caption: Interplay of electronic and steric effects on bromoaniline reactivity.
The electron-donating amino group increases the electron density on the aromatic ring, making the carbon of the C-Br bond more susceptible to oxidative addition by the electron-deficient Pd(0) catalyst. This mesomeric effect is most pronounced when the amino group is in the para position and to a lesser extent in the meta position. Conversely, the bulky amino group in the ortho position sterically shields the C-Br bond, making it difficult for the palladium catalyst to approach and initiate the catalytic cycle.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for bromoaniline isomers. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve optimal results, particularly for the less reactive ortho-isomer.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the bromoaniline isomer (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.4 mmol).
-
Reagent Addition: Add the bromoaniline isomer (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Sealing and Heating: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles. The reactivity of the bromoaniline isomers primarily impacts the initial oxidative addition step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The choice of bromoaniline isomer is a critical parameter in planning palladium-catalyzed cross-coupling reactions. The para-isomer is generally the most reactive and a good starting point for developing new synthetic routes. The meta-isomer also undergoes coupling efficiently, albeit sometimes requiring slightly more forcing conditions. The ortho-isomer remains a challenging substrate due to steric hindrance, often necessitating the use of specialized, bulky phosphine ligands and careful optimization of reaction conditions to achieve satisfactory yields. Understanding these reactivity trends is essential for researchers in the fields of medicinal chemistry and materials science to efficiently synthesize target molecules and build diverse chemical libraries.
References
A Comparative Guide to the Synthesis of (3-(dimethylamino)phenyl)boronic acid: Alternative Reagents and Methodologies
Introduction: (3-(dimethylamino)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science through Suzuki-Miyaura cross-coupling reactions.[1] The traditional synthesis route involves the use of highly reactive organometallic reagents at cryogenic temperatures. This guide provides a comparative analysis of alternative synthetic methods, offering researchers a selection of protocols to suit varying experimental constraints such as functional group tolerance, available equipment, and safety considerations.
Method 1: Lithiation-Borylation of 3-Bromo-N,N-dimethylaniline
This is a widely used and established method for preparing arylboronic acids.[2] It involves a halogen-lithium exchange followed by quenching the resulting aryllithium species with a trialkyl borate ester.[3] While effective, this method requires strict anhydrous conditions and cryogenic temperatures due to the high reactivity and instability of the organolithium intermediate.
Reaction Scheme
The synthesis proceeds in two main stages: the formation of the aryllithium intermediate and its subsequent reaction with a borate ester, followed by acidic workup.[3]
Experimental Protocol
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.5 equiv, typically 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 5-10 minutes at this temperature.
-
Add a trialkyl borate, such as trimethyl borate or triisopropyl borate (4.0 equiv), to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C.
-
Quench the reaction by adding 2 M hydrochloric acid.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.[3]
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [3] |
| Key Reagents | n-Butyllithium, Trimethyl borate | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | -78 °C to -20 °C | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Reported Yield | 61% | [3] |
Method 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful alternative that avoids the use of cryogenic temperatures and highly basic organolithium reagents.[4][5] This method employs a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), under milder conditions.[6][7] It offers excellent functional group tolerance, making it suitable for more complex substrates.[6][8]
Reaction Scheme
This cross-coupling reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a boron source to convert the aryl halide into the corresponding boronate ester.[4]
Experimental Protocol
-
To a reaction vessel, add the aryl halide (e.g., this compound, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), and a base such as potassium acetate (KOAc, 1.5-3.0 equiv).[8]
-
Add a palladium catalyst [e.g., PdCl₂(dppf) or PdCl₂(CH₃CN)₂] and a suitable ligand (e.g., dppf or other phosphine ligands).[4][9]
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the resulting boronate ester by column chromatography. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.[7]
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [9] |
| Key Reagents | Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc) | [6][8] |
| Catalyst System | Palladium catalyst (e.g., PdCl₂(dppf)) | [4] |
| Solvent | 1,4-Dioxane or Toluene | [9] |
| Temperature | 80 - 110 °C | [9] |
| Reported Yield | 85% (for 4-bromo-N,N-dimethylaniline) | [9] |
Method 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is an atom-economical method that can form a C-B bond by activating a C-H bond on the aromatic ring, avoiding the need for a pre-halogenated substrate.[2] Iridium-based catalyst systems are commonly used for this transformation.[10] However, a significant challenge is controlling the regioselectivity. For substituted anilines, borylation typically occurs at the positions least sterically hindered, which often results in a mixture of meta and para isomers.[10] Achieving high selectivity for the desired 3-position on N,N-dimethylaniline can be difficult without directing groups.[11][12]
Reaction Scheme
This reaction involves an iridium catalyst that facilitates the direct borylation of an aromatic C-H bond with a boron-containing reagent like B₂pin₂.
Experimental Protocol
-
In a reaction vessel, combine the aniline substrate (e.g., N,N-dimethylaniline, 1.0 equiv), a boron source (e.g., B₂pin₂, 1.0-1.5 equiv), an iridium precatalyst [e.g., [Ir(OMe)(COD)]₂], and a ligand (e.g., 4,4'-di-tert-butylbipyridine, dtbpy).[12]
-
Add a suitable solvent, such as THF, hexane, or cyclopentane.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) for several hours until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography to isolate the desired isomer.
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | N,N-Dimethylaniline | [10] |
| Key Reagents | Bis(pinacolato)diboron (B₂pin₂) | [11] |
| Catalyst System | Iridium precatalyst [Ir(OMe)(COD)]₂ with bipyridine ligand | [12] |
| Solvent | THF, Hexane, or similar | [10] |
| Temperature | Room Temperature to 80 °C | [12] |
| Reported Yield | Variable; yields a mixture of isomers. | [10] |
Comparative Summary of Synthetic Routes
| Feature | Lithiation-Borylation | Miyaura Borylation | Iridium C-H Borylation |
| Starting Material | 3-Halo-N,N-dimethylaniline | 3-Halo-N,N-dimethylaniline | N,N-dimethylaniline |
| Key Reagents | Organolithium, Trialkyl borate | B₂pin₂, Base (e.g., KOAc) | B₂pin₂ |
| Catalyst | None | Palladium Complex | Iridium Complex |
| Temperature | Cryogenic (-78 °C) | Elevated (80-110 °C) | Mild (RT - 80 °C) |
| Functional Group Tolerance | Low | High | High |
| Regioselectivity | High (defined by halide) | High (defined by halide) | Low (isomer mixture likely) |
| Safety Concerns | Pyrophoric/moisture-sensitive reagents | Catalyst handling | Catalyst handling |
| Atom Economy | Moderate | Moderate | High |
Visualized Workflows and Decision Logic
The choice of synthetic route depends on several factors, including the availability of starting materials, required functional group tolerance, and equipment. The following diagrams illustrate the general workflows and a decision-making process.
Caption: Comparative workflow for three synthetic routes.
Caption: Decision tree for selecting an appropriate synthetic method.
Conclusion
The optimal method for synthesizing (3-(dimethylamino)phenyl)boronic acid depends on the specific needs of the researcher.
-
Lithiation-Borylation remains a viable, high-yielding method when specialized equipment for low temperatures is available and the substrate lacks sensitive functional groups.[3]
-
Miyaura Borylation offers a robust and versatile alternative with broader functional group compatibility and milder reaction conditions, though it requires a palladium catalyst.[6][8][9]
-
Iridium-Catalyzed C-H Borylation , while being the most atom-economical, is not ideal for producing this specific isomer due to challenges in controlling regioselectivity, often leading to mixtures of products.[10]
For most applications requiring good yield and functional group tolerance without access to cryogenic setups, the Miyaura borylation represents the most practical and efficient alternative to the traditional lithiation-borylation protocol.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. 硼酸及其衍生物 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Grignar Reagents from bromo-N,N-dimethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the formation and reactivity of Grignard reagents derived from ortho-, meta-, and para-bromo-N,N-dimethylaniline.
The synthesis of substituted aromatic compounds is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the preparation and performance of Grignard reagents from the three structural isomers of bromo-N,N-dimethylaniline, offering insights into how the position of the dimethylamino group influences the formation and subsequent reactivity of these valuable intermediates.
Formation of Grignard Reagents: A Tale of Three Isomers
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal in an ethereal solvent. The position of the bromo and dimethylamino substituents on the aniline ring significantly impacts the ease of this reaction.
Ortho-Bromo-N,N-dimethylaniline: The formation of the Grignard reagent from the ortho isomer is notably challenging and not commonly reported in the literature under standard conditions. This difficulty is primarily attributed to steric hindrance. The bulky dimethylamino group in the ortho position sterically impedes the approach of the aryl bromide to the surface of the magnesium metal, which is a critical step in the reaction mechanism. This steric congestion can significantly slow down or even prevent the oxidative addition of magnesium to the carbon-bromine bond.
Meta-Bromo-N,N-dimethylaniline: The Grignard reagent from the meta isomer can be prepared successfully. A detailed experimental protocol suggests a reaction time of 2 hours at 50°C in tetrahydrofuran (THF), utilizing 1,2-dibromoethane as an initiator to activate the magnesium surface.[1]
Para-Bromo-N,N-dimethylaniline: The para isomer readily forms the corresponding Grignard reagent. Experimental procedures often describe a shorter reaction time of 30 minutes at reflux in THF, with iodine frequently used as an activating agent. Some literature also suggests that for aryl bromides, a transmetalation approach can be effective, where a more reactive Grignard reagent (e.g., from an alkyl bromide) is prepared first and then exchanges with the aryl bromide.
The following diagram illustrates the general reaction pathway for the formation of a Grignard reagent from a bromo-N,N-dimethylaniline isomer.
Comparative Experimental Protocols
The following tables summarize the experimental conditions for the preparation of Grignard reagents from the meta and para isomers of bromo-N,N-dimethylaniline, based on available literature.
Table 1: Grignard Reagent Formation from 3-Bromo-N,N-dimethylaniline [1]
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Magnesium turnings (1.05 equiv.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Initiator | 1,2-Dibromoethane |
| Temperature | 50 °C |
| Reaction Time | 2 hours |
| Concentration | 1.0 M solution of the aryl bromide in THF |
Table 2: Grignard Reagent Formation from 4-Bromo-N,N-dimethylaniline
| Parameter | Value |
| Starting Material | 4-Bromo-N,N-dimethylaniline |
| Reagents | Magnesium turnings |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Initiator | Iodine (a small crystal) |
| Temperature | Reflux |
| Reaction Time | 30 minutes |
Performance in Subsequent Reactions: A Reactivity Comparison
To objectively compare the performance of the Grignard reagents from the meta and para isomers, their reactivity towards a common electrophile is a key indicator. While direct comparative studies with quantitative yields are scarce, the general principles of Grignard reactions allow for a qualitative assessment. The nucleophilicity of the Grignard reagent is influenced by the electronic effects of the substituents on the aromatic ring.
The dimethylamino group is an electron-donating group. In the para position, its +M (mesomeric) effect increases the electron density on the carbon atom bearing the magnesium, potentially enhancing its nucleophilicity. In the meta position, the electron-donating effect is primarily through the weaker +I (inductive) effect. Therefore, the Grignard reagent from the para isomer is expected to be slightly more reactive than that from the meta isomer.
The following workflow illustrates a typical subsequent reaction of the prepared Grignard reagents with an electrophile, such as benzaldehyde, to form a diarylmethanol product.
Detailed Experimental Methodologies
Preparation of (3-(Dimethylamino)phenyl)magnesium bromide [1]
-
Apparatus Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried with a heat gun under a stream of inert gas (nitrogen or argon) and then allowed to cool to room temperature.
-
Charging the Flask: Magnesium turnings (1.05 equivalents) are added to the flask.
-
Reagent Preparation: A 1.0 M solution of this compound in anhydrous THF is prepared and placed in the dropping funnel.
-
Initiation: A small amount of 1,2-dibromoethane is added to the magnesium turnings to activate the surface.
-
Reaction: The solution of this compound is added dropwise to the stirred suspension of magnesium at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to 50°C for 2 hours.
-
Completion and Use: The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Preparation of (4-(Dimethylamino)phenyl)magnesium bromide
-
Apparatus Setup: A similar setup to the one described above is used, ensuring all glassware is scrupulously dry.
-
Charging the Flask: Magnesium turnings and a small crystal of iodine are placed in the reaction flask.
-
Reaction: A solution of 4-bromo-N,N-dimethylaniline in anhydrous THF is added to the flask. The mixture is gently warmed to initiate the reaction, which is typically indicated by the disappearance of the iodine color and the onset of reflux.
-
Reflux: The reaction mixture is maintained at reflux for 30 minutes.
-
Completion and Use: The characteristic grayish-brown appearance of a Grignard reagent solution indicates the completion of the reaction. The reagent is then cooled and used for the next step.
Conclusion
The positional isomerism of bromo-N,N-dimethylaniline has a profound impact on the feasibility and conditions required for Grignard reagent formation.
-
Para-Bromo-N,N-dimethylaniline: Readily forms the Grignard reagent under standard conditions, making it a reliable choice for synthetic applications.
-
Meta-Bromo-N,N-dimethylaniline: Forms the Grignard reagent under slightly more forcing conditions (longer reaction time and elevated temperature) compared to the para isomer.
-
Ortho-Bromo-N,N-dimethylaniline: The formation of the Grignard reagent is significantly hindered, likely due to steric effects, and is not a practical route under conventional conditions.
For researchers planning to utilize Grignard reagents derived from bromo-N,N-dimethylaniline, the choice of isomer is critical. The para and meta isomers offer viable pathways to the corresponding organomagnesium reagents, with the para isomer being the more facile of the two. The ortho isomer, however, presents a significant synthetic challenge for this particular transformation. This comparative guide provides the necessary data and protocols to make informed decisions in the design and execution of synthetic strategies involving these versatile chemical building blocks.
References
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 3-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of these transformations, influencing catalytic activity, stability, and substrate scope. This guide provides a comparative overview of the efficacy of different palladium ligands for the coupling of 3-Bromo-N,N-dimethylaniline, an electron-rich aryl bromide of interest in the synthesis of various fine chemicals and pharmaceutical intermediates.
Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data from structurally similar substrates and established principles in palladium catalysis to provide a useful framework for ligand selection and reaction optimization.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of various palladium ligands in Suzuki-Miyaura coupling reactions of this compound and analogous electron-rich bromoanilines. The data is compiled from different sources, and direct comparison of yields should be approached with caution due to variations in reaction conditions.
| Ligand/Precatalyst | Palladium Source | Ligand Type | Representative Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | Monodentate Phosphine | 3-Bromo-N,N-diethyl-4-methylaniline | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95[1] |
| XPhos | Pd₂(dba)₃ | Buchwald Ligand (Biaryl Phosphine) | General Aryl Bromides | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 2 | >95 |
| SPhos | Pd(OAc)₂ | Buchwald Ligand (Biaryl Phosphine) | General Aryl Bromides | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[2] |
| RuPhos | Pd-G3-RuPhos | Buchwald Ligand (Biaryl Phosphine) | 2-Bromoaniline | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 93 |
| cataCXium® A | Pd-G3-cataCXium A | Buchwald Ligand (Di-adamantylalkylphosphine) | ortho-Bromoanilines | Various Boronic Esters | K₃PO₄ | Dioxane/H₂O | 80 | 16 | Good to Excellent[3] |
| PEPPSI-IPr | PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | General Aryl Chlorides | Arylboronic Acid | K₂CO₃ | Dioxane | 80 | 15 | High |
Note: The yields presented are based on literature for the specified or similar substrates and may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Discussion of Ligand Efficacy
The choice of ligand is critical for achieving high yields in the Suzuki-Miyaura coupling of electron-rich and potentially sterically hindered substrates like this compound.
-
Triphenylphosphine (PPh₃) is a classical, air-stable, and inexpensive ligand that is effective for many standard Suzuki-Miyaura couplings. For electron-rich aryl bromides, it often requires higher temperatures and catalyst loadings.[1]
-
Buchwald Ligands (XPhos, SPhos, RuPhos) are a class of bulky, electron-rich biaryl phosphine ligands that have demonstrated exceptional performance in a wide range of cross-coupling reactions. Their steric bulk promotes the formation of the active monoligated palladium(0) species, which facilitates the oxidative addition of the aryl bromide. The electron-donating nature of these ligands also enhances the rate of reductive elimination. These ligands are often the first choice for challenging substrates, including electron-rich and sterically hindered aryl halides.
-
cataCXium® A is another bulky and electron-rich phosphine ligand that has shown high efficacy for the coupling of challenging substrates, including unprotected anilines.[3] Its unique steric profile can lead to improved performance where other ligands may be less effective.
-
N-Heterocyclic Carbenes (NHCs) , such as the one found in the PEPPSI-IPr precatalyst, have emerged as powerful alternatives to phosphine ligands. NHCs are strong σ-donors that form very stable complexes with palladium, often leading to highly active and long-lived catalysts. They are particularly effective for the coupling of unreactive aryl chlorides and can be expected to perform well with electron-rich aryl bromides.
For the Suzuki-Miyaura coupling of this compound, starting with a bulky, electron-rich phosphine ligand such as XPhos or SPhos would be a rational choice based on their proven efficacy with similar substrates. If these prove suboptimal, screening an NHC-based catalyst like PEPPSI-IPr would be a logical next step.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established protocols for similar substrates. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Palladium ligand (e.g., SPhos, XPhos) (1.1-1.5 times the moles of Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask. Alternatively, if using a pre-formed catalyst, add it directly to the reaction flask.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
References
A Spectroscopic Comparison of 3-Bromo-N,N-dimethylaniline and Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic amine 3-Bromo-N,N-dimethylaniline with its precursors, 3-bromoaniline and N,N-dimethylaniline. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. This document outlines the distinct spectroscopic features of each molecule using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.10 (t, 1H), 6.85 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H), 2.95 (s, 6H) |
| 3-Bromoaniline | 7.01-6.96 (t, 1H), 6.86-6.80 (m, 2H), 6.57 (d, 1H), 3.67 (br s, 2H)[1] |
| N,N-Dimethylaniline | 7.22 (m, 2H), 6.70 (m, 3H), 2.93 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 151.5, 130.5, 123.0, 120.0, 115.5, 111.0, 40.5 |
| 3-Bromoaniline | 147.8, 130.7, 123.1, 121.4, 117.8, 113.7[2] |
| N,N-Dimethylaniline | 150.5, 129.0, 117.0, 112.5, 40.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3050 (Ar C-H), 2950 (C-H), 1600, 1480 (C=C), 1350 (C-N), 770 (Ar C-H bend), 550 (C-Br) |
| 3-Bromoaniline | 3457, 3363 (N-H), 3214 (Ar C-H), 1621, 1592 (C=C), 1481, 1448, 1265 (C-N), 769 (Ar C-H bend), 680 (C-Br) |
| N,N-Dimethylaniline | 3074, 3063 (Ar C-H), 2984, 2804 (C-H), 1672, 1637, 1578 (C=C), 1385 (C-N), 704 (Ar C-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 200/202 (¹⁹Br/⁸¹Br) | 185/187, 120, 104, 77 |
| 3-Bromoaniline | 171/173 (¹⁹Br/⁸¹Br) | 92, 65 |
| N,N-Dimethylaniline | 121 | 120, 104, 77 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| 3-Bromoaniline | 254, 304 | Ethanol |
| N,N-Dimethylaniline | 251, 298 | Cyclohexane[2] |
Synthesis Pathway
The synthesis of this compound typically involves the methylation of 3-bromoaniline. This synthetic relationship is illustrated in the diagram below.
References
The Strategic Application of 3-Bromo-N,N-dimethylaniline in Synthesis: A Cost-Benefit Analysis
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of starting materials is a critical determinant of a project's success, influencing not only the efficiency and yield of a reaction but also its overall cost-effectiveness. 3-Bromo-N,N-dimethylaniline has emerged as a versatile and valuable building block, offering a compelling balance of reactivity and cost. This guide provides a comprehensive cost-benefit analysis of using this compound in key synthetic transformations, comparing its performance with viable alternatives and providing detailed experimental insights for researchers, scientists, and drug development professionals.
Cost and Reactivity: A Comparative Overview
The utility of a halogenated aromatic compound in cross-coupling reactions is fundamentally tied to the carbon-halogen bond strength, which dictates the ease of oxidative addition in catalytic cycles. The general reactivity trend for aryl halides is I > Br > Cl. While aryl iodides exhibit the highest reactivity, often allowing for milder reaction conditions, they are typically the most expensive. Conversely, aryl chlorides are the most cost-effective but their increased bond strength necessitates more active catalysts, higher catalyst loadings, or harsher reaction conditions.
This compound occupies a strategic middle ground, providing a favorable combination of good reactivity and moderate cost, making it an attractive option for many applications.
Table 1: Cost Comparison of 3-Halo-N,N-dimethylaniline Derivatives
| Compound | Molecular Formula | CAS Number | Supplier Example | Price (USD) per Gram* |
| This compound | C₈H₁₀BrN | 16518-62-0 | Sigma-Aldrich | ~$17.68 |
| 3-Chloro-N,N-dimethylaniline | C₈H₁₀ClN | 6848-13-1 | Thermo Scientific | ~$23.79 |
| 3-Iodo-N,N-dimethylaniline | C₈H₁₀IN | 33454-16-9 | BLD Pharm | Varies |
*Prices are approximate and subject to change based on supplier and purity.
Key Applications and Performance in Synthesis
This compound is a valuable precursor in several critical synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are foundational in the synthesis of a vast array of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic electronic materials. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
Table 2: Illustrative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[1] |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88[1] |
While this data is for the parent anilines, it illustrates the general trend of higher reactivity for the bromo-substituted compound, leading to a significantly shorter reaction time and a higher yield under milder conditions compared to the chloro-analogue. This increased reactivity of this compound can translate to lower catalyst loadings and reduced energy consumption, contributing to a more cost-effective and sustainable process.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, including the triarylamines that are widely used as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). The performance of the aryl halide in this reaction is again a critical consideration.
Table 3: Illustrative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92[1] |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88[1] |
Similar to the Suzuki coupling, the bromoaniline demonstrates superior reactivity in the Buchwald-Hartwig amination, achieving a higher yield in a fraction of the time required for the chloroaniline. This efficiency is particularly advantageous in the synthesis of complex molecules where multiple synthetic steps are involved.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Bromoaniline Derivative
This protocol is adapted from literature for structurally similar compounds and can serve as a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethoxyethane (DME, 5 mL)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the dimethoxyethane solvent.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination of a 3-Bromoaniline Derivative
This protocol is a general procedure for the Buchwald-Hartwig amination and can be adapted for the reaction of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., diphenylamine, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a reaction tube.
-
Add the this compound and the amine.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling, quench the reaction and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Visualizing the Synthetic Workflow
The synthesis of complex molecules often involves a series of sequential reactions. The following diagram illustrates a logical workflow for a research program focused on synthesizing and evaluating novel triarylamine-based hole transport materials using this compound as a key starting material.
This diagram outlines the key stages, from the initial cross-coupling reaction to the final evaluation of the synthesized material in an OLED device.
Conclusion: A Strategic Choice for Synthesis
The cost-benefit analysis of using this compound in synthesis reveals its strategic value as a versatile and efficient building block. While not as reactive as its iodo-counterpart, it offers significantly better reactivity than the more economical chloro-derivative, often leading to higher yields, shorter reaction times, and milder reaction conditions. This enhanced performance can offset its slightly higher initial cost compared to chloroanilines, particularly when considering factors such as catalyst loading, energy consumption, and downstream processing. For researchers and drug development professionals, this compound represents a judicious choice that balances cost and performance, enabling the efficient synthesis of a wide range of valuable and complex molecules.
References
A Comparative Guide to the Halogenation of N,N-Dimethylaniline for Researchers
For chemists and professionals in drug development, the selective introduction of halogen atoms onto aromatic rings is a cornerstone of molecular design. N,N-dimethylaniline, a common scaffold in pharmaceuticals and functional materials, presents a unique case for studying halogenation due to the strong activating and ortho-, para-directing nature of the dimethylamino group. This guide provides a comparative analysis of various methods for the chlorination, bromination, and iodination of N,N-dimethylaniline, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic goal.
Chlorination of N,N-Dimethylaniline: Navigating Regioselectivity
The chlorination of N,N-dimethylaniline can be achieved through several reagents, with the choice of method significantly influencing the regiochemical outcome. While direct chlorination with molecular chlorine tends to yield a mixture of products, other methods offer improved control over the formation of specific isomers.
A common method involves the use of N-chlorosuccinimide (NCS), which provides a mixture of ortho- and para-chloro-N,N-dimethylaniline.[1] Another approach utilizes the temporary oxidation of N,N-dimethylaniline to its N-oxide, followed by treatment with thionyl chloride. This method has been shown to favor the formation of the ortho-chloro product.[2][3]
Table 1: Comparison of Chlorination Methods for N,N-Dimethylaniline
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Major Product(s) | Yield (%) | Reference(s) |
| N-Chlorosuccinimide (NCS) | NCS | Benzene | Reflux | Not Specified | 2-Chloro- and 4-Chloro- | 43 (ortho), 39 (para) | [1] |
| N-Oxide with Thionyl Chloride | N,N-dimethylaniline N-oxide, SOCl₂ | Tetrahydrofuran | -78 | 4 h | 2-Chloro-N,N-dimethylaniline | up to 69 (total) | [2][3] |
| Molecular Chlorine (Cl₂) | Cl₂ | Not Specified | Not Specified | Not Specified | 2-Chloro- and 2,4-Dichloro- | Not Specified | [1] |
Experimental Protocol: Ortho-Chlorination via the N-Oxide Method [2][3]
This protocol describes the selective ortho-chlorination of N,N-dimethylaniline.
-
Step 1: Synthesis of N,N-dimethylaniline N-oxide. A solution of N,N-dimethylaniline in dichloromethane is added dropwise to a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 23 °C. The resulting solution is stirred for 60 minutes.
-
Step 2: Chlorination. The synthesized N,N-dimethylaniline N-oxide is dissolved in tetrahydrofuran and cooled to -78 °C. Thionyl chloride is then added, and the reaction is stirred for 4 hours.
-
Step 3: Work-up. Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature. The product is isolated and purified using standard techniques.
Bromination of N,N-Dimethylaniline: Favoring the Para Position
The bromination of N,N-dimethylaniline typically yields the para-substituted product as the major isomer due to the steric hindrance at the ortho positions imposed by the dimethylamino group.
Direct bromination using molecular bromine is a common and effective method.[4] For exclusive para-bromination, a method involving the N-oxide of N,N-dimethylaniline and thionyl bromide has been developed.[2][3] Other reagents like dibromoisocyanuric acid have also been explored.[5]
Table 2: Comparison of Bromination Methods for N,N-Dimethylaniline
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Major Product(s) | Yield (%) | Reference(s) |
| Molecular Bromine (Br₂) | Br₂ | Dichloromethane | 20-30 | Not Specified | 4-Bromo-N,N-dimethylaniline | 56.8 | [4] |
| N-Oxide with Thionyl Bromide | N,N-dimethylaniline N-oxide, SOBr₂ | Tetrahydrofuran | -78 | 4 h | 4-Bromo-N,N-dimethylaniline | 55 | [2][3] |
| Dibromoisocyanuric Acid | Dibromoisocyanuric acid | Not Specified | Not Specified | Not Specified | Mixtures of brominated products | Not Specified | [5] |
Experimental Protocol: Para-Bromination with Molecular Bromine [4]
This protocol details the direct bromination of N,N-dimethylaniline.
-
Step 1: Reaction Setup. N,N-dimethylaniline is dissolved in dichloromethane in a large Erlenmeyer flask with a stir bar.
-
Step 2: Bromine Addition. A solution of bromine in dichloromethane is added to the flask while maintaining the temperature between 20-30 °C.
-
Step 3: Quenching and Extraction. The reaction mixture is cooled in an ice bath, and sodium bicarbonate is carefully added to neutralize the solution. The organic layer is separated using a separatory funnel.
-
Step 4: Drying and Isolation. The organic layer is dried with magnesium sulfate, filtered, and the solvent is removed by evaporation on a steam bath. The crude product is then recrystallized from ethanol.
Iodination of N,N-Dimethylaniline: High Efficiency and Selectivity
The iodination of N,N-dimethylaniline is a highly efficient reaction that predominantly yields the para-iodo derivative. Several methods exist, offering flexibility in reagent choice.
Direct iodination with molecular iodine is a straightforward and effective approach.[6] Another common method employs iodine monochloride. For a milder approach, a mixture of potassium iodide and potassium iodate in the presence of an acid can be used to generate the iodinating species in situ, leading to excellent yields of 4-iodo-N,N-dimethylaniline.[7]
Table 3: Comparison of Iodination Methods for N,N-Dimethylaniline
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Major Product(s) | Yield (%) | Reference(s) |
| Molecular Iodine (I₂) | I₂ | Not Specified | Not Specified | Not Specified | 4-Iodo-N,N-dimethylaniline | Efficient | [6] |
| Potassium Iodide/Potassium Iodate | KI, KIO₃, HCl | Methanol/Water | Room Temp | 2-3 h | 4-Iodo-N,N-dimethylaniline | Excellent | [7] |
| Iodine Monochloride (ICl) | ICl | Not Specified | Not Specified | Not Specified | 4-Iodo-N,N-dimethylaniline | Not Specified |
Experimental Protocol: Iodination using Potassium Iodide and Potassium Iodate [7]
This protocol describes an in-situ generation of the iodinating agent.
-
Step 1: Reagent Mixture. N,N-dimethylaniline, potassium iodide, and potassium iodate are dissolved in a mixture of methanol and water.
-
Step 2: Acidification. Dilute hydrochloric acid is added to the mixture at room temperature over a period of 40 to 45 minutes.
-
Step 3: Reaction. The reaction is stirred for an additional 2-3 hours.
-
Step 4: Isolation. The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are then processed to isolate the final product.
Conclusion
The choice of halogenation method for N,N-dimethylaniline is dictated by the desired regiochemical outcome and the availability of reagents. For para-halogenation, direct bromination with molecular bromine and iodination using various methods provide high yields and selectivity. For ortho-chlorination, the N-oxide-based method offers a significant advantage over direct chlorination. This guide provides researchers with the necessary data and protocols to make informed decisions for the synthesis of halogenated N,N-dimethylaniline derivatives, crucial intermediates in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. connectsci.au [connectsci.au]
- 6. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 7. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
Assessing the Purity of Synthesized 3-Bromo-N,N-dimethylaniline: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Bromo-N,N-dimethylaniline is of paramount importance for the reliability of subsequent reactions and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound. This comparison is supported by detailed experimental protocols and hypothetical performance data to facilitate an informed selection of the most suitable analytical technique for specific research needs.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for the purity determination of this compound, offering excellent quantitative accuracy for non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides superior separation efficiency for volatile and semi-volatile impurities and offers definitive identification of unknown compounds through mass spectral data. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte, providing both structural confirmation and quantification. The choice of method will depend on the anticipated impurities, the required level of accuracy, and the availability of instrumentation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the hypothetical quantitative data and performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a synthesized batch of this compound.
| Parameter | HPLC with UV Detection | GC-MS | qNMR (400 MHz) |
| Purity Assessment (%) | 98.5% (by area normalization) | 98.7% (by area normalization) | 98.6% ± 0.2% (with internal standard) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (RSD) | < 1% | < 1.5% | < 0.5% |
| Analysis Time per Sample | 15-20 minutes | 20-30 minutes | 10-15 minutes |
| Separation of Isomers | Good | Excellent | Poor (signals may overlap) |
| Identification of Unknowns | Limited (requires MS detector) | Excellent (via mass spectra) | Good (structural information) |
| Destructive to Sample | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of synthesized this compound, allowing for the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including potential isomeric byproducts.
Instrumentation:
-
Gas chromatograph equipped with a Mass Spectrometer (MS) detector
-
Capillary column suitable for aromatic amines (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 290°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 280°C at 15°C/min
-
Hold: Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min
-
Injection: 1 µL, split ratio 50:1
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Analysis: Inject the sample solution. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of this compound.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
qNMR Protocol:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., a long relaxation delay of at least 5 times the longest T1 relaxation time).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[3][4]
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the described analytical methods.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-N,N-dimethylaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-N,N-dimethylaniline, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Classification
Proper identification and classification of the waste are the foundational steps for its safe disposal. This compound is a halogenated aromatic amine and is considered a hazardous material.
Quantitative Data Summary
The following table summarizes the key quantitative data for the classification and transportation of waste containing this compound.
| Parameter | Value/Information | Source(s) |
| UN Number | 2811 | [1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | [1] |
| Hazard Class | 6.1 (Toxic substances) | [1][2] |
| Packing Group | III | [1] |
| US EPA RCRA Waste Code | Potentially F001, F002 (if a spent solvent), or D002 (if corrosive). A specific listing does not exist, so classification is based on characteristics. | [3][4][5] |
| European Waste Code (EWC) | Potentially 07 01 04* (other organic solvents, washing liquids and mother liquors) or other codes from chapter 07 (wastes from organic chemical processes), depending on the waste stream. | [6] |
| Incineration Temperature | ≥ 1100 °C for wastes with >1% halogenated organic substances. | [7] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following is a general procedural guide:
-
Segregation: Do not mix waste containing this compound with other waste streams, especially non-hazardous waste. It should be collected in a dedicated, properly labeled, and compatible container.
-
Containerization: Use a robust, leak-proof container that is compatible with halogenated organic compounds. The original container, if in good condition, can be used. Ensure the container is tightly sealed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms for toxicity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Storage should be temporary and for the purpose of accumulating a sufficient quantity for disposal.
-
Engage a Licensed Waste Disposal Company: Contact a certified hazardous waste disposal company to arrange for the collection, transportation, and final treatment of the waste. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Manifesting: For transportation off-site, a hazardous waste manifest will be required to track the waste from the point of generation to its final destination.
-
Final Disposal Method: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[8][9] Land disposal is highly restricted and only permissible after the waste has been treated to meet specific standards set by the Land Disposal Restrictions (LDR) program.[8][10][11]
Experimental Treatment Protocols
a. Advanced Oxidation Processes (AOPs)
AOPs are designed to mineralize organic pollutants into simpler, less harmful substances like water, carbon dioxide, and inorganic salts.[12] These processes rely on the generation of highly reactive hydroxyl radicals (•OH).
General Methodology:
-
Process Selection: AOPs include processes like Fenton and photo-Fenton oxidation, ozonation, and UV/H₂O₂ treatment.[1] The choice of method depends on the waste matrix and concentration of the contaminant.
-
Reagent Preparation: For a photo-Fenton process, this would involve preparing aqueous solutions of a ferrous salt (e.g., FeSO₄) and hydrogen peroxide (H₂O₂).
-
Reaction Setup: The reaction is typically carried out in a photoreactor equipped with a UV lamp. The wastewater containing the aniline derivative is placed in the reactor, and the pH is adjusted (typically to acidic conditions).
-
Initiation and Monitoring: The Fenton reagents (Fe²⁺ and H₂O₂) are added to the wastewater. The reaction is initiated by turning on the UV lamp. The degradation of the target compound is monitored over time by taking samples and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).
-
Quenching and Analysis: Once the reaction is complete, any residual H₂O₂ is quenched. The final products of degradation are identified to ensure complete mineralization and the absence of toxic byproducts.
b. Bioremediation
Bioremediation utilizes microorganisms to break down organic pollutants.[1] Certain bacterial strains have been shown to degrade aniline and its derivatives.[13][14][15]
General Methodology:
-
Microorganism Selection: Isolate or select a bacterial strain or a microbial consortium that has been shown to be effective in degrading anilines. Examples include species of Pseudomonas and Delftia.[1][13]
-
Acclimatization: The selected microorganisms are gradually acclimatized to increasing concentrations of the target compound in a bioreactor.
-
Bioreactor Setup: The treatment is carried out in a bioreactor (e.g., a sequencing batch reactor) containing a nutrient medium to support microbial growth.
-
Inoculation and Degradation: The bioreactor is inoculated with the acclimatized microorganisms, and the wastewater containing the aniline derivative is introduced. The conditions in the reactor (pH, temperature, oxygen levels) are optimized for microbial activity.
-
Monitoring: The degradation of the compound and the growth of the microbial population are monitored over time. The concentration of the parent compound and any metabolic intermediates are measured.
-
Effluent Treatment: The treated effluent is analyzed to ensure it meets the required discharge standards.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Landfill Directive [ciwm.co.uk]
- 5. reddit.com [reddit.com]
- 6. Federal Register, Volume 62 Issue 91 (Monday, May 12, 1997) [govinfo.gov]
- 7. zerowasteeurope.eu [zerowasteeurope.eu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. bucknell.edu [bucknell.edu]
- 10. epa.gov [epa.gov]
- 11. Land Disposal Restrictions for Hazardous Waste [emsllcusa.com]
- 12. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 13. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 15. mdpi.com [mdpi.com]
Essential Safety and Operational Guidance for Handling 3-Bromo-N,N-dimethylaniline
This document provides critical safety and logistical information for the handling, storage, and disposal of 3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0). The following procedures are compiled from safety data sheets and are intended to establish a robust framework for safe laboratory operations for researchers, scientists, and drug development professionals.
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause skin irritation and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
Effective protection is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face | Safety glasses with side-shields or tightly fitting safety goggles.[4] A face shield should be used when there is a splash hazard.[4] | NIOSH (US) or EN 166 (EU) approved.[4] |
| Skin | Chemical-resistant gloves. A full-length lab coat, long pants, and closed-toe shoes are required.[4] For short-term use, nitrile gloves may be sufficient, but it is crucial to consult the glove manufacturer's compatibility data.[4][5] For similar compounds like aniline, Butyl, Neoprene, or Viton gloves are recommended for longer-term handling.[6] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Respiratory | A NIOSH-approved respirator is necessary when engineering controls are inadequate, during spills, or for nuisance exposures. | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[1][7]
-
Prevent the formation of aerosols or dust.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be secure.
Disposal:
-
This material and its container must be disposed of as hazardous waste.[7]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Do not empty into drains.
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention.
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 16518-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
